Apaziquone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPOCMVWFLDDLZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869587 | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114560-48-4 | |
| Record name | Apaziquone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114560-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apaziquone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apaziquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apaziquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APAZIQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Apaziquone in Hypoxic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apaziquone (B118365) (EO9) is a bioreductive indolequinone prodrug designed to exploit the unique biochemical features of the tumor microenvironment, particularly hypoxia and the overexpression of specific reductases.[1] As a structural analog of Mitomycin C, its mechanism of action is centered on its conversion to potent DNA alkylating agents.[2] This activation is uniquely bifurcated, proceeding via two distinct enzymatic pathways that confer cytotoxicity in both well-oxygenated and hypoxic tumor regions. This dual mechanism allows Apaziquone to target NQO1-rich tumors irrespective of oxygen status and to selectively eliminate hypoxic cells in tumors deficient in NQO1.[1][3] This guide provides a detailed examination of the molecular mechanisms underpinning Apaziquone's bioactivation, its cytotoxic effects in hypoxic cancer cells, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: A Dual-Pathway Bioactivation
Apaziquone's anticancer activity is entirely dependent on its enzymatic reduction from a relatively non-toxic prodrug to highly reactive cytotoxic species.[1] This bioactivation is primarily mediated by two classes of enzymes: the two-electron reductase NAD(P)H:quinone oxidoreductase 1 (NQO1, or DT-diaphorase) and various one-electron reductases, such as cytochrome P450 reductase.[3][4] The prevailing pathway is dictated by the cellular oxygen tension and the expression level of NQO1.
Oxygen-Independent Pathway: NQO1-Mediated Two-Electron Reduction
In cancer cells that overexpress the cytosolic flavoprotein NQO1, Apaziquone undergoes a direct two-electron reduction to its hydroquinone (B1673460) form.[1][5] This reaction, which uses NADH or NADPH as cofactors, bypasses the formation of the oxygen-sensitive semiquinone intermediate.[6][7] Consequently, this activation pathway is largely independent of intracellular oxygen levels, rendering Apaziquone equally effective against aerobic and hypoxic cells in NQO1-rich tumors.[1][6] The resulting hydroquinone is a potent DNA alkylating agent that induces cell death.[2][4]
Hypoxia-Selective Pathway: One-Electron Reduction
In cancer cells with low or deficient NQO1 activity, the bioactivation of Apaziquone is predominantly handled by one-electron reductases like cytochrome P450 reductase.[3][4] This process generates an unstable semiquinone radical intermediate.[6] The fate of this radical is critically dependent on the availability of molecular oxygen:
-
Under Normoxic Conditions: The semiquinone radical rapidly reacts with oxygen in a process called "redox cycling." This reaction regenerates the parent Apaziquone molecule and produces superoxide (B77818) radicals, which can lead to the formation of other reactive oxygen species (ROS).[3][6] While this can contribute to cytotoxicity, the primary activation pathway is effectively futile, limiting the drug's efficacy.
-
Under Hypoxic Conditions: In the absence of oxygen, the semiquinone radical is stabilized.[6] It can then be further reduced to the fully active hydroquinone metabolite, which proceeds to alkylate DNA, causing single-strand breaks and ultimately leading to apoptotic cell death.[1][2][6] This oxygen-dependent difference in activation confers Apaziquone's selectivity for hypoxic cells in tumors lacking high NQO1 expression.[1][3]
The dual activation pathways of Apaziquone are illustrated in the diagram below.
The Role of the Hypoxic Microenvironment
The hypoxic tumor microenvironment not only enables the selective activation of Apaziquone in NQO1-deficient cells but may also enhance its cytotoxicity by impairing DNA repair mechanisms.
Genomic Instability in Hypoxia
Hypoxia is known to contribute to genomic instability by downregulating key DNA repair pathways, including homology-directed repair (HDR) and mismatch repair (MMR).[8][9][10] This occurs through the transcriptional and translational repression of critical repair proteins such as BRCA1 and RAD51.[8][11] By creating a state of "contextual synthetic lethality," the hypoxia-induced suppression of DNA repair can synergize with the DNA damage inflicted by activated Apaziquone, leading to an enhanced cytotoxic effect.[11] Cells that might otherwise survive Apaziquone-induced DNA lesions are unable to mount an effective repair response in the hypoxic environment, pushing them toward apoptosis.
The downstream consequences of Apaziquone's activation are depicted below.
Quantitative Efficacy Data
The cytotoxicity of Apaziquone is highly dependent on the cell line, NQO1 status, and oxygen conditions. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of Apaziquone
| Cell Line | Cancer Type | NQO1 Status | Condition | IC50 / LD50 | Reference |
|---|---|---|---|---|---|
| AMOS III | Oral Squamous Cell Carcinoma | Not Specified | Normoxia | 500 nM (LD50) | [4] |
| SCC4 | Oral Squamous Cell Carcinoma | Not Specified | Normoxia | 1 µM (LD50) |[4] |
Table 2: Pharmacokinetic Parameters of Apaziquone
| Parameter | Matrix | Value | Condition | Reference |
|---|
| Half-life | Human Whole Blood | 78.6 ± 23.0 min | Ex vivo |[12][13] |
Note: Comprehensive quantitative data comparing Apaziquone's IC50 values under normoxic vs. hypoxic conditions across various NQO1-proficient and -deficient cell lines is diffusely spread across the literature. The provided data represents specific examples found in the cited sources.
Detailed Experimental Protocols
Elucidating the mechanism of Apaziquone requires a suite of specialized assays designed to assess its bioreductive activation, cytotoxicity under hypoxia, and induction of DNA damage.
Protocol: Hypoxic Cytotoxicity Assay (e.g., MTT or Alamar Blue)
This protocol is used to determine the concentration of Apaziquone required to inhibit cell growth by 50% (IC50) under hypoxic versus normoxic conditions.
-
Cell Plating: Seed cancer cells (e.g., RT112, EJ138 bladder cancer cells) in 96-well plates at a predetermined density and allow them to adhere for 24 hours in a standard incubator (37°C, 5% CO₂).[12]
-
Drug Preparation: Prepare a serial dilution of Apaziquone in the appropriate cell culture medium.
-
Hypoxic Pre-incubation: Transfer one set of plates to a hypoxic chamber (e.g., Baker Ruskinn InvivO₂ 400) flushed with a gas mixture of 5% CO₂, 1% O₂, and balance N₂. Allow cells to acclimatize for at least 4 hours. A parallel set of plates remains in the normoxic incubator.
-
Drug Exposure: Add the Apaziquone serial dilutions to both the hypoxic and normoxic plates. Incubate for the desired exposure time (e.g., 1-2 hours).[12]
-
Washout and Recovery: After exposure, remove the drug-containing medium, wash cells with PBS, and add fresh medium. Return plates to their respective hypoxic or normoxic incubators and allow for a recovery period (e.g., 72-96 hours).
-
Viability Assessment: Add MTT or Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate cell viability as a percentage of untreated controls and plot dose-response curves to determine IC50 values for each condition.
Protocol: Western Blot for DNA Damage and Apoptosis Markers
This method is used to detect the induction of DNA damage (via γ-H2AX) and apoptosis (via cleaved PARP and caspases).
-
Cell Culture and Treatment: Culture cells in larger format dishes (e.g., 10 cm) and treat with Apaziquone under normoxic and hypoxic conditions as described above.
-
Protein Extraction: At various time points post-treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-γ-H2AX, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Protocol: NQO1 Activity Assay
This enzymatic assay quantifies the NQO1 activity in cell lysates, which is critical for interpreting cytotoxicity data.
-
Lysate Preparation: Prepare cytosolic extracts from cultured cells.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), FAD, BSA, Tween-20, and a substrate like menadione (B1676200) or duroquinone.
-
Initiation: Add NADPH to initiate the reaction and immediately add the cell lysate.
-
Measurement: The reduction of the substrate by NQO1 is coupled to the reduction of a chromogenic dye (e.g., MTT or cytochrome c), which can be measured spectrophotometrically over time.
-
Analysis: Calculate NQO1 activity based on the rate of change in absorbance, normalized to the total protein concentration of the lysate. The specificity of the reaction should be confirmed by its inhibition with dicoumarol, a specific NQO1 inhibitor.
Conclusion
Apaziquone is a sophisticated bioreductive agent whose mechanism of action is intricately linked to the tumor microenvironment. Its dual activation pathways—an oxygen-independent, NQO1-mediated route and a hypoxia-selective, one-electron reduction route—provide a versatile strategy for targeting a broad range of solid tumors.[1][14] The potentiation of its activity in hypoxic regions, particularly in NQO1-deficient cells, is a key feature that allows it to eliminate cancer cell populations that are notoriously resistant to conventional therapies.[3][15] A thorough understanding of this dual mechanism, supported by the quantitative and methodological data presented herein, is essential for the rational design of future clinical trials and the development of next-generation bioreductive drugs.
References
- 1. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer Activity of Apaziquone in Oral Cancer Cells and Xenograft Model: Implications for Oral Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Impact of hypoxia on DNA repair and genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tumor Hypoxia Drives Genomic Instability [frontiersin.org]
- 10. Multifaceted Control of DNA Repair Pathways by the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting hypoxic cells through the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ray.yorksj.ac.uk [ray.yorksj.ac.uk]
- 15. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
Evofosfamide (TH-302): A Bioreductive Prodrug for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Evofosfamide (B1684547) (formerly known as TH-302) is a hypoxia-activated prodrug (HAP) designed for targeted cancer therapy.[1] Its mechanism of action hinges on the unique hypoxic microenvironment of solid tumors, where it is selectively activated to release a potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[1][2] This targeted activation is intended to spare healthy, well-oxygenated tissues, thereby concentrating the cytotoxic effect within the more aggressive, hypoxic regions of tumors.[1] While preclinical studies demonstrated significant promise for Evofosfamide, both as a monotherapy and in combination with other treatments, it ultimately failed to meet its primary endpoints in pivotal Phase III clinical trials for soft tissue sarcoma and pancreatic cancer.[1][3] This guide provides a comprehensive overview of Evofosfamide, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Core Concept: Hypoxia-Activated Prodrugs
Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[4] These hypoxic zones are associated with resistance to conventional therapies like radiation and chemotherapy.[5] Bioreductive prodrugs, such as Evofosfamide, are designed to exploit this tumor-specific feature.[6] They remain in an inactive state in well-oxygenated tissues but are converted to their active, cytotoxic form by reductase enzymes that are overexpressed in the hypoxic tumor microenvironment.[6]
Mechanism of Action of Evofosfamide
Evofosfamide is a 2-nitroimidazole (B3424786) prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM).[6] The 2-nitroimidazole component acts as a molecular trigger that is sensitive to oxygen levels.[6] Under normoxic conditions, the prodrug undergoes a one-electron reduction by cellular reductases, but this is a reversible process as oxygen readily re-oxidizes the molecule back to its inactive state. In the low-oxygen environment of a tumor, the reduced prodrug undergoes further reduction and fragmentation, irreversibly releasing the active Br-IPM.[2] Br-IPM is a potent DNA alkylating agent that forms interstrand crosslinks, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1]
Figure 1: Mechanism of action of Evofosfamide.
Quantitative Data Presentation
Preclinical Efficacy: In Vitro Cytotoxicity
The hypoxia-selective cytotoxicity of Evofosfamide has been demonstrated across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (Normoxia) | IC50 (Hypoxia) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| SK-N-BE(2) | Neuroblastoma | 220 µM | 4.8 µM | ~46 | [7] |
| G06A | Canine Glioma | 160 µM | 8 µM | 20 | [8] |
| J3TBg | Canine Glioma | 360 µM | 18 µM | 20 | [8] |
| SDT3G | Canine Glioma | 240 µM | 5 µM | 48 | [8] |
| SCCVII | Squamous Cell Carcinoma | 50 µM | 40 nM | 1250 | [4] |
| HT29 | Colorectal Carcinoma | 80 µM | 200 nM | 400 | [4] |
| CNE-2 | Nasopharyngeal Carcinoma | >100 µM | 8.33 µM | >12 | [9] |
| HONE-1 | Nasopharyngeal Carcinoma | >100 µM | 7.62 µM | >13 | [9] |
| HNE-1 | Nasopharyngeal Carcinoma | >10 µM | 0.31 µM | >32 | [9] |
HCR = IC50 (Normoxia) / IC50 (Hypoxia)
Preclinical Efficacy: In Vivo Xenograft Models
Evofosfamide has shown significant tumor growth inhibition in various xenograft models.
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| HT1080 | Fibrosarcoma | Evofosfamide | 50 mg/kg, i.p., QDx5 for 2 weeks | 20 | [1] |
| HT1080 | Fibrosarcoma | Evofosfamide | 100 mg/kg, i.p., Q7Dx2 | 75 | [1] |
| HT1080 | Fibrosarcoma | Doxorubicin + Evofosfamide | Dox: 4 mg/kg, i.v., Q7Dx2; Evo: 50 mg/kg, i.p., QDx5 for 2 weeks | 106 | [1] |
| H460 | Non-Small Cell Lung Cancer | Evofosfamide | 50 mg/kg | 74 | [6] |
| MIA Paca-2 | Pancreatic Cancer | Evofosfamide | 50 mg/kg, i.p., 5 days/week | Significant reduction in tumor growth | [2] |
Clinical Trial Outcomes
Despite promising preclinical data, Evofosfamide did not meet its primary endpoints in Phase III clinical trials.
| Trial Name | Cancer Type | Treatment Arms | Primary Endpoint | Result | Reference |
| TH-CR-406/SARC021 | Advanced Soft Tissue Sarcoma | Evofosfamide + Doxorubicin vs. Doxorubicin alone | Overall Survival (OS) | No significant improvement in OS (HR: 1.06) | [3] |
| MAESTRO | Advanced Pancreatic Cancer | Evofosfamide + Gemcitabine vs. Gemcitabine + Placebo | Overall Survival (OS) | No significant improvement in OS (HR: 0.84, p=0.0589) | [3][10] |
Experimental Protocols
In Vitro Hypoxia-Selective Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Evofosfamide under normoxic and hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Evofosfamide stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Hypoxia chamber or incubator with adjustable O2 levels
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a standard incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of Evofosfamide in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the medium from the cell plates and add the prepared drug dilutions.
-
Incubation:
-
Normoxia: Place one set of plates in a standard incubator (21% O2).
-
Hypoxia: Place another set of plates in a hypoxia chamber or incubator set to a low oxygen concentration (e.g., <0.1% O2).
-
-
Exposure: Incubate the plates for a specified duration (e.g., 48-72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a chosen method. For an MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.[11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 values for both normoxic and hypoxic conditions using non-linear regression analysis.
In Vivo Tumor Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the antitumor efficacy of Evofosfamide in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude, SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Evofosfamide for injection
-
Vehicle control solution
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Inject the cell suspension (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.[5]
-
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.[5]
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Evofosfamide monotherapy, combination therapy).[5]
-
Treatment Administration:
-
Administer Evofosfamide (e.g., 50 mg/kg) and the vehicle control via the appropriate route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 5 days a week for 2 weeks).[1]
-
For combination studies, administer the other therapeutic agent according to its established protocol.
-
-
Monitoring: Continue to measure tumor volumes and body weights throughout the study. Monitor the animals for any signs of toxicity.
-
Endpoint Analysis: The study can be terminated when tumors in the control group reach a specific size. Efficacy is typically assessed by comparing the tumor growth inhibition (TGI) between the treated and control groups. TGI is calculated as (1 - ΔT/ΔC) x 100, where ΔT and ΔC are the changes in mean tumor volume of the treated and control groups, respectively.[5]
Experimental Workflow and Signaling Pathway Visualization
Figure 2: Experimental workflow for evaluating a bioreductive prodrug.
Conclusion
Evofosfamide represents a well-characterized example of a bioreductive prodrug designed to exploit tumor hypoxia. While it demonstrated significant hypoxia-selective cytotoxicity in preclinical models, this did not translate into improved overall survival in late-stage clinical trials. The reasons for this discrepancy are likely multifactorial and may include patient selection, the complexity of the tumor microenvironment, and potential off-target toxicities. Nevertheless, the development of Evofosfamide has provided valuable insights into the design and evaluation of hypoxia-activated prodrugs. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers working on the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of the Hypoxia-Activated Prodrug Evofosfamide (TH-302) on Glycolytic Metabolism of Canine Glioma: A Potential Improvement in Cancer Metabolism [mdpi.com]
- 9. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. benchchem.com [benchchem.com]
Technical Guide: Apaziquone Synthesis and the Frontier of Novel Analog Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apaziquone (B118365) (EO9), a bioreductive prodrug, has demonstrated significant potential as a targeted anticancer agent, particularly in the context of non-muscle invasive bladder cancer. Its mechanism of action hinges on its activation under hypoxic conditions, a hallmark of the tumor microenvironment, by reductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This activation transforms apaziquone into a potent DNA alkylating agent, leading to apoptotic cell death. While initial clinical trials with intravenous administration were hampered by unfavorable pharmacokinetics, intravesical instillation has shown promise, reigniting interest in this indolequinone. This technical guide provides a comprehensive overview of the synthesis of apaziquone, details the development of novel analogs, and explores the underlying signaling pathways, offering a critical resource for researchers in oncology and medicinal chemistry.
Introduction to Apaziquone: A Bioreductive Approach to Cancer Therapy
Apaziquone is a synthetic analog of mitomycin C designed to be selectively activated in the low-oxygen environment characteristic of solid tumors.[1] This selectivity is primarily achieved through the action of intracellular reductases, which are often overexpressed in cancer cells.[1] The activation process is critical to its therapeutic effect, as the reduced form of apaziquone is a highly reactive species capable of cross-linking DNA, thereby disrupting DNA replication and transcription and ultimately inducing apoptosis.[2]
The clinical journey of apaziquone has been marked by both challenges and successes. While systemic administration proved ineffective due to rapid clearance, local administration via intravesical instillation for superficial bladder cancer has yielded encouraging results in Phase I and II trials.[3][4] However, Phase III trials did not meet their primary endpoint, although post-hoc analyses suggested a potential benefit in certain patient subgroups.[5][6] These findings underscore the importance of optimizing treatment protocols and potentially developing next-generation analogs with improved efficacy and pharmacokinetic profiles.
Synthesis of Apaziquone and Its Analogs
The core structure of apaziquone is an indolequinone scaffold. The synthesis of indolequinones can be approached through various methods, often involving the construction of the indole (B1671886) ring followed by oxidation to the quinone.
General Synthetic Strategies for Indolequinones
A common strategy for synthesizing the indolequinone core involves a three-step process:[1]
-
Iridium-catalyzed C-H borylation of an indole derivative to yield a 7-borylindole.
-
Oxidation-hydrolysis of the 7-borylindole to the corresponding 7-hydroxyindole (B18039).
-
Oxidation of the 7-hydroxyindole to the final indolequinone.
Experimental Protocol: General Oxidation of 7-Hydroxyindole to Indolequinone [1]
To a solution of the 7-hydroxyindole (1 equivalent) in acetonitrile, salcomine (B1680745) (12-15 mol %) is added. The reaction mixture is stirred at room temperature under an oxygen balloon for 4 hours. Silica (B1680970) gel is then added, and the solvent is removed under reduced pressure. The resulting residue is purified by chromatography on a short silica gel column to yield the desired indolequinone.
Synthesis of Apaziquone Analogs
The development of novel apaziquone analogs is focused on modifying the substituents on the indolequinone core to enhance potency, selectivity, and pharmacokinetic properties. A key area of modification is the substituent at the 2-position of the indole ring.
Experimental Protocol: Synthesis of Bis-Triaziquone Derivatives [7]
To a solution of triaziridinylfluoro-1,4-benzoquinone (1.0 mmol) in benzene (B151609) (10 mL), a solution of triethylamine (B128534) (2.0 mmol) is added under stirring at 5-10°C. The dimercaptan (0.5 mmol) is then added dropwise over 5 minutes. The mixture is stirred for 5 hours at room temperature. Ethyl acetate (B1210297) and 1N HCl are added, and the organic layer is separated. The aqueous layer is further extracted with ethyl acetate. The combined organic layers are dried with MgSO₄ and concentrated to yield the bis-triazquone product.
Quantitative Analysis of Apaziquone Analog Efficacy
The development of new anticancer agents relies on the quantitative assessment of their cytotoxic activity. For apaziquone and its analogs, this is typically determined by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 1: Cytotoxic Activity of Selected Quinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Apaziquone (EO9) | A549 (Lung) | 0.48 ± 0.15 | [2] |
| Apaziquone (EO9) | HepG2 (Liver) | 13.21 ± 0.30 | [2] |
| Bis-triaziquone analog 1a | Hep2 (Larynx) | 2.02 | [7] |
| Bis-triaziquone monomer (TZQ) | Hep2 (Larynx) | >10 | [7] |
| Plastoquinone Analog AQ-12 | HCT-116 (Colon) | 5.11 ± 2.14 | [8] |
| Plastoquinone Analog AQ-12 | MCF-7 (Breast) | 6.06 ± 3.09 | [8] |
| Cisplatin | HCT-116 (Colon) | 23.68 ± 6.81 | [8] |
| Cisplatin | MCF-7 (Breast) | 19.67 ± 5.94 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity [9]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (ranging from 0.05 µM to 10 µM) and incubate for an additional 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 550 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.
Signaling Pathways and Mechanism of Action
The anticancer activity of apaziquone is initiated by its bioreductive activation, which leads to a cascade of cellular events culminating in cell death.
Bioreductive Activation of Apaziquone
The primary mechanism of apaziquone activation involves a two-electron reduction catalyzed by NQO1.[3][10] This process is more efficient in hypoxic tumor cells where NQO1 is often overexpressed. The reduction converts the quinone moiety into a hydroquinone (B1673460), which is a highly unstable intermediate.
DNA Alkylation and Apoptosis Induction
The activated hydroquinone form of apaziquone is a potent alkylating agent that can form covalent bonds with DNA, leading to interstrand cross-links.[2] These cross-links physically block DNA replication and transcription, triggering cell cycle arrest and activating the apoptotic cascade.[2] The process involves the activation of caspase-9 and caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[5]
Novel Analog Development and Future Directions
The development of novel apaziquone analogs aims to address the limitations of the parent compound and enhance its therapeutic potential. Key areas of focus include:
-
Improving Pharmacokinetics: Modifications to the apaziquone scaffold can alter its metabolic stability and clearance rate, potentially enabling effective systemic administration.
-
Enhancing NQO1 Specificity: Fine-tuning the electronic and steric properties of the indolequinone core can increase its affinity for NQO1, leading to more efficient and selective activation in tumor cells.
-
Exploring Alternative Activation Mechanisms: Designing analogs that can be activated by other tumor-specific enzymes could broaden the applicability of this class of drugs.
-
Combination Therapies: Investigating the synergistic effects of apaziquone and its analogs with other anticancer agents, such as radiation or immunotherapy, may lead to more effective treatment regimens.
The synthesis and evaluation of a diverse library of analogs, guided by quantitative structure-activity relationship (QSAR) studies, will be crucial in identifying next-generation compounds with superior anticancer properties.
Conclusion
Apaziquone remains a promising platform for the development of targeted anticancer therapies. Its unique mechanism of bioreductive activation offers a clear advantage in selectively targeting the hypoxic tumor microenvironment. While clinical success has been context-dependent, the knowledge gained from its development provides a solid foundation for the rational design of novel analogs with improved therapeutic profiles. Continued research into the synthesis, biological evaluation, and mechanistic understanding of apaziquone and its derivatives holds the key to unlocking the full potential of this important class of anticancer agents.
References
- 1. Indolequinone antitumour agents: correlation between quinone structure and rate of metabolism by recombinant human NAD(P)H:quinone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 4. fda.gov [fda.gov]
- 5. Anticancer Activity of Apaziquone in Oral Cancer Cells and Xenograft Model: Implications for Oral Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Radiosensitization Effects of Apaziquone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apaziquone (EO9) is a bioreductive prodrug that has demonstrated significant potential as a radiosensitizing agent. Its unique mechanism of action, which is preferentially activated under hypoxic conditions and in cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1), makes it a promising candidate for enhancing the efficacy of radiotherapy in solid tumors. This technical guide provides an in-depth overview of the core principles behind Apaziquone-mediated radiosensitization, detailing its mechanism of action, relevant signaling pathways, and a summary of key experimental findings and methodologies.
Introduction
Radiotherapy is a cornerstone of cancer treatment, but its effectiveness can be limited by the radioresistance of hypoxic tumor cells.[1] Apaziquone, an indolequinone analogue of mitomycin C, is a prodrug designed to be activated under the low-oxygen conditions characteristic of many solid tumors.[2][3] This activation leads to the generation of cytotoxic metabolites that alkylate DNA, inducing cell death.[2][3] The preferential activity of Apaziquone in the tumor microenvironment suggests its potential to act as a selective radiosensitizer, enhancing the tumor-killing effects of radiation while minimizing damage to surrounding healthy, oxygenated tissues.[3]
Mechanism of Action
Apaziquone's radiosensitizing effects are rooted in its bioreductive activation. This process is primarily mediated by two types of enzymes:
-
One-electron reductases (e.g., cytochrome P450 reductase): Under hypoxic conditions, these enzymes reduce Apaziquone to a semiquinone radical. In the absence of oxygen, this radical can be further reduced to a hydroquinone (B1673460) species, which is a potent DNA alkylating agent. In the presence of oxygen, the semiquinone is rapidly re-oxidized back to the parent compound, thus sparing normal tissues.[4][5]
-
Two-electron reductase (NQO1): In tumors with high levels of NQO1, Apaziquone can be directly reduced to its hydroquinone form in an oxygen-independent manner.[6][7] This dual mechanism allows Apaziquone to target both hypoxic and NQO1-overexpressing aerobic tumor cells.[6]
The resulting DNA damage, including interstrand cross-links and monoadducts, triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis.[8][9] When combined with radiation, which also induces DNA damage, the cytotoxic effects are amplified.
Signaling Pathways in Apaziquone-Mediated Radiosensitization
The interplay of several signaling pathways is crucial for the radiosensitizing effects of Apaziquone.
Bioreductive Activation Pathway
The initial and most critical step is the activation of Apaziquone from a benign prodrug to a potent cytotoxic agent. This process is dependent on the cellular environment, specifically the oxygen levels and the presence of reductase enzymes.
DNA Damage Response and Radiosensitization
The combination of Apaziquone-induced DNA alkylation and radiation-induced DNA strand breaks overwhelms the cell's repair capacity, leading to enhanced cell death. This synergistic interaction is a hallmark of effective radiosensitization.
Quantitative Data
While comprehensive quantitative data on Apaziquone's radiosensitizing effects are limited in publicly available literature, a study on U-87 human glioblastoma xenografts provides valuable insights.[10] The data below is summarized from this study.
| Treatment Group | Tumor Doubling Time (days) | Increase in Doubling Time vs. Control (days) |
| Vehicle (Control) | 3.2 | - |
| Apaziquone alone (2 mg/kg x 3 days) | 4.6 | 1.4 |
| Radiation alone (7.5 Gy x 3 days) | 8.4 | 5.2 |
| Apaziquone + Radiation | 11.7 | 8.5 |
Data adapted from Burd et al., 2005.[10]
These results demonstrate a greater than additive effect when Apaziquone is combined with radiation, indicating a significant radiosensitization effect.[10]
Experimental Protocols
The investigation of Apaziquone's radiosensitizing properties involves several key experimental methodologies.
General Experimental Workflow
A typical workflow for evaluating the radiosensitizing potential of a compound like Apaziquone involves a combination of in vitro and in vivo assays.
Clonogenic Survival Assay
This is the gold standard for assessing the effect of cytotoxic agents on cell reproductive integrity.
-
Cell Seeding: Plate a known number of cells into 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with Apaziquone at various concentrations for a specified duration.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Counting and Analysis: Count colonies containing at least 50 cells. Calculate the surviving fraction for each treatment and plot cell survival curves. The Sensitizer Enhancement Ratio (SER) can then be calculated.
DNA Damage Analysis (γH2AX Foci Formation)
This assay quantifies DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with Apaziquone and/or radiation.
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block non-specific binding and incubate with a primary antibody against phosphorylated histone H2AX (γH2AX). Follow this with a fluorescently-labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the γH2AX foci using a fluorescence microscope.
-
Quantification: Count the number of foci per cell nucleus to quantify the extent of DNA damage.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.[11]
-
Cell Treatment: Treat cells with Apaziquone and/or radiation.
-
Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Stain the cells with a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]
Conclusion
Apaziquone presents a compelling profile as a radiosensitizing agent, with a clear mechanism of action centered on its bioreductive activation in the tumor microenvironment. The available data, though limited, strongly suggests a synergistic interaction with radiation, leading to enhanced tumor cell killing. Further research, particularly quantitative studies to establish dose-enhancement ratios across various cancer types and detailed investigations into the interplay with the DNA Damage Response and HIF-1α pathways, is warranted to fully elucidate its clinical potential in combination with radiotherapy. The experimental protocols outlined in this guide provide a robust framework for such future investigations.
References
- 1. youtube.com [youtube.com]
- 2. NQO1-dependent, tumor-selective radiosensitization of non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ray.yorksj.ac.uk [ray.yorksj.ac.uk]
- 4. NQO1-dependent, Tumor-selective Radiosensitization of Non-small Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Roles of HIF-1α in Radiosensitivity and Radiation-Induced Bystander Effects Under Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiation-induced cell cycle perturbations: a computational tool validated with flow-cytometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of DNA Repair Pathways That Affect the Survival of Ovarian Cancer Cells Treated with a Poly(ADP-Ribose) Polymerase Inhibitor in a Novel Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-Selective, Futile Redox Cycle-Induced Bystander Effects Elicited by NQO1 Bioactivatable Radiosensitizing Drugs in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Preclinical Evaluation of Apaziquone in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apaziquone (EO9), an indolequinone-based bioreductive prodrug, has been a subject of significant preclinical interest for the treatment of solid tumors. Its mechanism of action, which exploits the unique tumor microenvironment, offers a targeted approach to cancer therapy. This technical guide provides a comprehensive overview of the preclinical evaluation of Apaziquone, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Apaziquone is a bioreductive prodrug that is activated to its cytotoxic form under hypoxic conditions, a common feature of solid tumors.[1] It can also be activated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in various cancer cells.[2] This dual mechanism of activation allows for selective targeting of tumor cells while minimizing damage to healthy, well-oxygenated tissues.[3] Once activated, Apaziquone acts as a DNA alkylating agent, leading to DNA damage and ultimately, apoptotic cell death.[1][2]
While Apaziquone showed promise in preclinical studies, its systemic administration in clinical trials was hampered by poor pharmacokinetic properties, leading to insufficient drug delivery to tumor tissues.[4] However, its efficacy in loco-regional applications, such as in non-muscle invasive bladder cancer, has been more successful.[4] This guide will focus on the preclinical data generated in various solid tumor models.
Data Presentation
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AMOS III | Oral Squamous Cell Carcinoma | Data not explicitly provided in a numerical format, but dose-dependent inhibition was observed. | [5] |
| SCC4 | Oral Squamous Cell Carcinoma | Data not explicitly provided in a numerical format, but dose-dependent inhibition was observed. | [5] |
Further research is required to compile a comprehensive table of IC50 values from various preclinical studies.
In Vivo Efficacy: Xenograft Models
The anti-tumor activity of Apaziquone has been assessed in vivo using animal xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Tumor Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Oral Squamous Cell Carcinoma (AMOS III xenograft) | 0.1 mg/kg, intraperitoneally, weekly for 6 weeks | Significant tumor growth delay was observed compared to the control group. The mean tumor volume in the treated group was 220.05 mm³, while the control group had a mean tumor volume of 376.18 mm³. | [6] |
Quantitative data on tumor growth inhibition from a wider range of solid tumor xenograft models is needed for a more comprehensive evaluation.
Pharmacokinetics
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME). The poor pharmacokinetic properties of Apaziquone, characterized by rapid elimination, were a major hurdle in its systemic application.[4]
| Species | Route of Administration | Cmax | Tmax | AUC | Reference |
| Rat | Intravenous | Data not available in a structured table | Data not available in a structured table | Data not available in a structured table | [7][8][9] |
| Mouse | Oral | Data not available in a structured table | Data not available in a structured table | Data not available in a structured table | [10] |
Toxicology
Toxicology studies are essential to determine the safety profile of a drug candidate. The median lethal dose (LD50) is a standard measure of acute toxicity.
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | Data not available in a structured table | [11][12] |
| Mouse | Intraperitoneal | Data not available in a structured table | [13] |
Specific LD50 values for Apaziquone from preclinical studies are not consistently reported in a readily accessible format.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Apaziquone stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the adherent cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. The edge wells should be filled with sterile PBS to prevent evaporation.[1]
-
Incubation: Incubate the plate in a CO2 incubator at 37°C until the cells have attached to the well surface.[1]
-
Drug Treatment: Prepare serial dilutions of Apaziquone from the stock solution. Remove the culture medium from the wells and add 100 µL of medium containing different concentrations of Apaziquone. Include a solvent control (medium with the same concentration of DMSO used to dissolve the drug) and a positive control with a known cytotoxic agent. Each treatment should be performed in triplicate.[1]
-
Incubation with Drug: Incubate the plate for a period of 24 to 72 hours.[1]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C.[3][14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][14]
-
Absorbance Measurement: Place the plate on a shaker for about 10-15 minutes to ensure complete dissolution of the formazan crystals.[1][15] Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[1][14]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study (Subcutaneous Xenograft Model)
Subcutaneous xenograft models in immunocompromised mice are widely used to evaluate the anti-tumor efficacy of cancer therapeutics in an in vivo setting.[4]
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old[3]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)[2]
-
Apaziquone formulation for injection
-
Vehicle control solution
-
Syringes and needles (27- or 30-gauge)[3]
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
Procedure:
-
Cell Preparation: Culture the cancer cells in complete medium. Harvest the cells when they are in the logarithmic growth phase (70-80% confluency). Wash the cells with PBS and resuspend them in serum-free medium or PBS at a concentration of approximately 3 x 10^6 cells per 100-200 µL. The cell suspension can be mixed with Matrigel at a 1:1 ratio on ice.[3][16]
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.[3][16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (width)^2 x length / 2.[3]
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[16][17] Administer Apaziquone (e.g., via intraperitoneal injection) to the treatment group according to the planned dosing schedule. The control group should receive the vehicle solution.[6]
-
Efficacy and Tolerability Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study to assess efficacy and toxicity. Observe the animals for any clinical signs of distress.[17]
-
Endpoint: The study can be terminated when the tumors in the control group reach a specific size or after a predetermined duration. At the end of the study, the mice are euthanized, and the tumors can be excised for further analysis.[17]
Mandatory Visualization
Signaling Pathway of Apaziquone-Induced Apoptosis
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 5. rsc.org [rsc.org]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue distribution and elimination of [14C]apixaban in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
The Pharmacokinetic Landscape of Apaziquone and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apaziquone (EO9), an indolequinone-based bioreductive prodrug, has garnered significant interest in oncology due to its mechanism of action that allows for targeted cytotoxicity in hypoxic tumor environments.[1][2] As a structural analogue of Mitomycin C, Apaziquone's activation is mediated by intracellular reductases, which are often overexpressed in tumor cells, leading to the generation of active metabolites that alkylate DNA and induce apoptosis.[2][3] However, the clinical development of Apaziquone has been a tale of two distinct outcomes, largely dictated by its pharmacokinetic profile. While systemic administration proved unsuccessful due to rapid clearance and poor tumor penetration, local administration has shown promise, particularly in the context of non-muscle invasive bladder cancer (NMIBC).[1][4] This technical guide provides a comprehensive exploration of the pharmacokinetics of Apaziquone and its derivatives, offering valuable insights for researchers and drug development professionals in the field.
Pharmacokinetic Profile of Apaziquone
The pharmacokinetic properties of Apaziquone are characterized by rapid systemic clearance and a short half-life, which significantly hampered its efficacy in early clinical trials involving intravenous administration.[1] Conversely, these very characteristics are advantageous for loco-regional therapies, where high local concentrations can be achieved with minimal systemic exposure and toxicity.[5]
Systemic Pharmacokinetics
Following intravenous administration, Apaziquone is rapidly cleared from the systemic circulation, with reported half-lives ranging from 0.8 to 19 minutes in clinical studies.[1] Preclinical studies in rodents have shown similarly rapid elimination. For instance, in mice receiving a 12 mg/kg intravenous dose, the half-life was determined to be 1.9 minutes.[3] This rapid clearance is attributed to extensive and fast bioreductive metabolism.[3] The predominant metabolite found in blood and urine after systemic administration is the inactive, aziridine (B145994) ring-opened metabolite EO5A.[1]
Pharmacokinetics following Intravesical Administration
For the treatment of NMIBC, Apaziquone is administered directly into the bladder (intravesically). This approach leads to high concentrations of the drug within the bladder, where it can exert its cytotoxic effects on superficial tumors. Importantly, pharmacokinetic studies in NMIBC patients have shown no detectable levels of Apaziquone or its known metabolites in the systemic circulation following intravesical administration of doses up to 4 mg/40 ml.[1] This localized activity profile minimizes the risk of systemic side effects, a significant advantage for this therapeutic application.[3]
Data Presentation: Comparative Pharmacokinetics
To provide a clear comparison of the pharmacokinetic parameters of Apaziquone and related bioreductive agents, the following table summarizes data from a preclinical study in mice.
| Compound | Half-life (t¹/²) (min) | Area Under the Curve (AUC) (µM·h) |
| Apaziquone (EO9) | 1.8 | 0.184 |
| Mitomycin C (MMC) | 14 | 4.54 |
| MeDZQ | 22 | 0.509 |
| Data from a study in H460 xenograft-bearing mice following intravenous administration.[1] |
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rodents
A representative experimental protocol for determining the pharmacokinetics of Apaziquone in rodents is outlined below.
1. Animal Models:
-
Male C3H/He mice or male Sprague-Dawley rats are commonly used.[3]
2. Drug Administration:
-
Apaziquone is administered intravenously (i.v.) at a specified dose (e.g., 12 mg/kg in mice or 3 mg/kg in rats).[3]
3. Sample Collection:
-
Blood samples are collected at predetermined time points following drug administration.
-
Urine may also be collected to analyze for parent drug and metabolites.[3]
4. Sample Processing:
-
Plasma is separated from whole blood by centrifugation.
-
Samples are stored frozen until analysis.
5. Bioanalysis:
-
Plasma and urine concentrations of Apaziquone and its metabolites are determined using a validated analytical method, such as LC-MS/MS.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including half-life (t¹/²), initial plasma concentration (C₀), volume of distribution (Vd), plasma clearance (Clp), and area under the curve (AUC) are calculated from the plasma concentration-time data.[3]
Quantitative Analysis by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Apaziquone (EO9) and its primary metabolite, EO5a, in plasma.
1. Sample Preparation:
-
A 200 µL aliquot of plasma is spiked with deuterated internal standards (EO9-d3 and EO5a-d4).
-
The sample is then extracted with 1.25 mL of ethyl acetate (B1210297).
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a solution of 0.1 M ammonium (B1175870) acetate and methanol (B129727) (7:3, v/v).
2. Chromatographic Separation:
-
An aliquot of the reconstituted sample (e.g., 20-25 µL) is injected into an HPLC system.
-
Separation is achieved on a C18 column (e.g., 150 x 2.1 mm) using a gradient elution with an alkaline mobile phase consisting of 1 mM ammonium hydroxide (B78521) and methanol.
3. Mass Spectrometric Detection:
-
Detection is performed using a triple-quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
-
The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the transitions for Apaziquone, EO5a, and their respective internal standards.
4. Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of Apaziquone and EO5a in the plasma samples is determined by comparing their peak area ratios to the internal standards against the calibration curve. The assay is typically validated over a range of 0.5 to 500 ng/mL for both analytes in plasma.
Mandatory Visualizations
Caption: Bioactivation pathways of Apaziquone.
Caption: Workflow for in vivo pharmacokinetic analysis.
References
- 1. Pharmacological approach towards the development of indolequinone bioreductive drugs based on the clinically inactive agent EO9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological approach towards the development of indolequinone bioreductive drugs based on the clinically inactive agent EO9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, distribution, and metabolism of the novel bioreductive alkylating indoloquinone EO9 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 5. Clinical studies with EO9, a new indoloquinone bioreductive alkylating cytotoxic agent. EORTC Early Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Apaziquone: An In-depth Technical Guide for Intravesical Chemotherapy in Non-Muscle Invasive Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apaziquone (B118365) (EO9), a bioreductive prodrug analogue of mitomycin C, has emerged as a promising agent for intravesical chemotherapy in non-muscle invasive bladder cancer (NMIBC). Initially investigated for intravenous administration, its rapid systemic clearance and poor tumor penetration led to disappointing results. However, these pharmacokinetic properties proved advantageous for localized intravesical delivery, minimizing systemic toxicity while concentrating the drug's cytotoxic effects within the bladder. This technical guide provides a comprehensive overview of Apaziquone, detailing its mechanism of action, summarizing key clinical trial data, and outlining relevant experimental protocols to support ongoing research and development in this field.
Mechanism of Action
Apaziquone is a prodrug that requires enzymatic activation to exert its cytotoxic effects. Its mechanism is predicated on the unique tumor microenvironment, particularly the presence of specific reductase enzymes.
The primary activating enzyme for Apaziquone is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in bladder cancer cells compared to normal urothelium.[1] NQO1 catalyzes a two-electron reduction of the quinone moiety of Apaziquone, converting it into an unstable hydroquinone (B1673460).[2] This hydroquinone is a potent DNA alkylating agent, causing interstrand cross-links and subsequent DNA damage.[3][4] This damage triggers a cellular stress response, ultimately leading to apoptosis and tumor cell death.
Under hypoxic conditions, which are also common in solid tumors, other intracellular reductases, such as cytochrome P450 reductase, can also activate Apaziquone, broadening its therapeutic window.[5]
Figure 1: Apaziquone's bioactivation pathway.
Clinical Efficacy and Safety: A Quantitative Overview
Multiple clinical trials have evaluated the efficacy and safety of intravesically administered Apaziquone for NMIBC. The data from key studies are summarized below.
Phase I/II Pilot Study
A Phase I/II pilot study was conducted to determine the maximum tolerated dose and preliminary efficacy of intravesical Apaziquone.[6]
| Parameter | Value | Reference |
| Patient Population | Multifocal Ta/T1, G1/G2 NMIBC | [6] |
| Treatment Regimen | Weekly instillations for 6 weeks | [6] |
| Dose Escalation | 0.5 mg/40 mL to 16 mg/40 mL | [6] |
| Maximum Tolerated Dose | 4 mg/40 mL | [6] |
| Complete Response Rate | 66.7% (8 out of 12 patients) | [6] |
| Systemic Absorption | Undetectable in plasma | [6] |
Phase II Marker Lesion Study
Following the promising results of the pilot study, a Phase II marker lesion study was conducted to further assess the ablative capabilities of Apaziquone.[5][7][8][9]
| Parameter | Value | Reference |
| Patient Population | Multiple pTa/pT1 NMIBC with a marker lesion | [5][8] |
| Treatment Regimen | 4 mg/40 mL weekly for 6 weeks | [8] |
| Initial Complete Response Rate | 67.4% (31 out of 46 patients) | [8] |
| Recurrence-Free Rate at 1 Year | 56.5% | [7][8] |
| Recurrence-Free Rate at 2 Years | 49.5% | [7][8] |
Phase II Adjuvant Study in High-Risk NMIBC
A Phase II study evaluated Apaziquone as an adjuvant therapy in patients with high-risk NMIBC following transurethral resection of bladder tumor (TURBT).[10]
| Parameter | Value | Reference |
| Patient Population | High-risk NMIBC | [10] |
| Treatment Regimen | 6 weekly instillations of 4 mg/40 mL | [10] |
| Recurrence Rate at 12 Months | 34.7% | [10] |
| Recurrence Rate at 18 Months | 44.9% | [10] |
Phase III Clinical Trials
Two large, double-blind, randomized, placebo-controlled Phase III trials were conducted to evaluate the efficacy of a single, immediate post-TURBT instillation of Apaziquone in low-risk NMIBC.[11] While the primary endpoint of a statistically significant reduction in the 2-year recurrence rate was not met in the individual studies, a pooled analysis suggested a benefit.[11]
| Parameter | Study 1 | Study 2 | Pooled Analysis | Reference |
| Patient Population | Low-risk NMIBC | Low-risk NMIBC | Low-risk NMIBC | [11] |
| Treatment | Single instillation post-TURBT | Single instillation post-TURBT | Single instillation post-TURBT | [11] |
| 2-Year Recurrence Rate (Apaziquone) | 38.0% | 39.7% | 38.8% | [11] |
| 2-Year Recurrence Rate (Placebo) | 44.6% | 46.3% | 45.4% | [11] |
| Reduction in 2-Year Recurrence Rate | 6.7% | 6.6% | 6.7% (p = 0.0218) | [11] |
Safety and Tolerability
Across clinical trials, intravesical Apaziquone was generally well-tolerated, with most adverse events being localized to the urinary tract and of mild to moderate severity.[6][10][12][13]
| Adverse Event | Grade 1-2 Frequency | Grade 3-4 Frequency | Reference |
| Dysuria (Painful Urination) | Common | Reported | [6][12] |
| Hematuria (Blood in Urine) | Common | Reported | [6][12] |
| Urinary Frequency | Common | Infrequent | [12] |
| Urgency | Common | Infrequent | [12] |
| Bladder Pain/Spasm | Common | Infrequent | [12] |
| Urinary Tract Infection | Reported | Infrequent | [12] |
Systemic side effects were rare, consistent with the minimal systemic absorption of the drug.[6][10]
Key Experimental Protocols
This section provides an overview of essential methodologies used in the preclinical and clinical evaluation of Apaziquone.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
Protocol Outline:
-
Cell Seeding: Bladder cancer cell lines (e.g., RT112, EJ138) are seeded in 96-well plates and allowed to adhere overnight.[14]
-
Compound Exposure: Cells are treated with varying concentrations of Apaziquone for a specified duration (e.g., 1 hour).[14]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.
Figure 2: MTT assay experimental workflow.
Apaziquone Metabolism Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of Apaziquone and its metabolites in biological samples, such as blood or urine.
Protocol Outline for Analysis in Blood:
-
Sample Collection: Whole blood samples are collected from subjects.[14]
-
Drug Spiking: Samples are spiked with a known concentration of Apaziquone and incubated at 37°C for various time points.[14]
-
Protein Precipitation: Ice-cold acetonitrile (B52724) is added to precipitate proteins.[14]
-
Centrifugation: Samples are centrifuged to pellet the precipitated proteins.[14]
-
HPLC Analysis:
-
Column: Reverse-phase C18 column (e.g., LiChrosorb RP-18).[14]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and methanol.[14]
-
Detection: Photodiode Array (PDA) detector to monitor the absorbance at a specific wavelength.[14]
-
-
Data Analysis: The concentration of Apaziquone is determined by comparing the peak area to a standard curve.
Figure 3: HPLC analysis workflow for Apaziquone.
Future Directions and Conclusion
Apaziquone has demonstrated significant ablative activity and a favorable safety profile as an intravesical agent for NMIBC. While Phase III trials of a single immediate instillation did not meet their primary endpoints individually, the pooled analysis and the robust data from Phase II studies suggest a therapeutic potential that warrants further investigation.[7][8][11]
Future research should focus on optimizing the treatment schedule, potentially exploring adjuvant instillation regimens for intermediate and high-risk patients, and identifying predictive biomarkers, such as NQO1 expression levels, to select patients most likely to respond to Apaziquone therapy. The impact of factors such as hematuria on drug efficacy also requires further consideration in the design of clinical trials.[14][15]
References
- 1. Review on NAD(P)H dehydrogenase quinone 1 (NQO1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanisms of action of quinone-containing alkylating agents: DNA alkylation by aziridinylquinones. | Semantic Scholar [semanticscholar.org]
- 5. Phase II marker lesion study with intravesical instillation of apaziquone for superficial bladder cancer: toxicity and marker response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II pilot study of intravesical apaziquone (EO9) for superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-year follow-up of the phase II marker lesion study of intravesical apaziquone for patients with non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-year follow-up of the phase II marker lesion study of intravesical apaziquone for patients with non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zgt.nl [zgt.nl]
- 11. Double-Blind, Randomized, Placebo-controlled Studies Evaluating Apaziquone (E09, Qapzola™) Intravesical Instillation Post Transurethral Resection of Bladder Tumors for the Treatment of Low-risk Non-Muscle Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apaziquone: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. auajournals.org [auajournals.org]
- 14. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Stability of Apaziquone in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apaziquone (B118365), also known as EO9, is a bioreductive prodrug and an analog of mitomycin C. It has been investigated for its potential as an antineoplastic agent, particularly for the intravesical treatment of non-muscle invasive bladder cancer. The chemical structure of Apaziquone features a reactive aziridine (B145994) ring, which is crucial for its cytotoxic activity but also a primary determinant of its chemical stability in solution. Understanding the stability profile of Apaziquone is paramount for its formulation development, proper handling, and clinical administration to ensure its therapeutic efficacy and safety. This technical guide provides an in-depth overview of the chemical stability of Apaziquone in solution, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways.
Factors Influencing Apaziquone Stability
The stability of Apaziquone in aqueous solutions is significantly influenced by several factors, most notably pH and temperature. The presence of its highly strained aziridine ring makes the molecule susceptible to degradation, particularly in acidic environments.
Effect of pH
Apaziquone exhibits marked instability in acidic aqueous solutions.[1] As the pH of the solution decreases, the rate of degradation increases.[1] This is attributed to the acid-catalyzed hydrolysis of the aziridine ring. Conversely, Apaziquone is more stable in neutral to alkaline conditions. For instance, its stability is enhanced in human urine when stabilized with TRIS buffer at a pH of 9.0.[1]
Effect of Temperature
An increase in temperature accelerates the degradation of Apaziquone in solution. Studies have shown that Apaziquone is unstable in urine at 43°C for periods longer than one hour.[1] However, at 37°C, the drug remains stable in human urine for up to three hours.[1] This temperature-dependent degradation underscores the importance of controlled storage and administration conditions.
Quantitative Stability Data
While comprehensive kinetic data for Apaziquone degradation in various buffered solutions is limited in publicly available literature, some key stability parameters have been reported. The following tables summarize the available quantitative data on the stability of Apaziquone.
| Matrix | Temperature (°C) | pH | Stability/Half-life | Reference |
| Human Urine | 43 | Unspecified | Unstable for > 1 hour | [1] |
| Human Urine | 37 | Unspecified | Stable for 3 hours | [1] |
| Human Whole Blood | 37 | ~7.4 | Half-life of 78.6 ± 23.0 minutes | [2] |
| Phosphate-Buffered Saline (PBS) | Not Specified | 7.4 | Stable | [2] |
| Plasma | Not Specified | ~7.4 | Stable | [2] |
Table 1: Stability of Apaziquone in Biological Matrices
| Storage Condition | Matrix | Stability Duration | Reference |
| Three freeze/thaw cycles (-20°C and -70°C) | Urine with TRIS buffer (pH 9.0, 5 mM) | Stable | [1] |
| 3 months of storage at -70°C | Urine with TRIS buffer (pH 9.0, 5 mM) | Stable | [1] |
Table 2: Long-term Storage Stability of Apaziquone in Stabilized Urine
Experimental Protocols
The analysis of Apaziquone and its degradation products is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to separate the parent Apaziquone from its degradation products, allowing for accurate quantification of its stability. Based on available literature, a reverse-phase HPLC method has been utilized.
-
Chromatographic System: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or a Mass Spectrometric (MS) detector.
-
Column: LiChrosorb RP-18.[2]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (10 mM, pH 7.0) and methanol (B129727) in a 57:43 (v/v) ratio.[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Detection: UV detection with a photodiode array detector or mass spectrometry for identification of degradation products.[1][2]
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method. These studies involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.
-
Acid Hydrolysis: The drug solution is treated with a suitable concentration of acid (e.g., 0.1 N HCl) at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: The drug solution is treated with a suitable concentration of base (e.g., 0.1 N NaOH) at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The drug substance or its solution is exposed to elevated temperatures (e.g., 60-80°C).
-
Photostability: The drug substance or its solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Samples from these stress conditions are then analyzed by the stability-indicating HPLC method to identify and quantify the degradation products.
Signaling Pathways and Experimental Workflows
Bioactivation Pathway of Apaziquone
Apaziquone is a prodrug that requires enzymatic activation to exert its cytotoxic effects. The primary enzyme involved in this bioactivation is NAD(P)H:quinone oxidoreductase 1 (NQO1).
References
- 1. Stability experiments in human urine with EO9 (apaziquone): a novel anticancer agent for the intravesical treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Establishing Apaziquone-Resistant Cancer Cell Line Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apaziquone (B118365) (EO9) is a bioreductive prodrug that has shown promise in cancer therapy, particularly in non-muscle invasive bladder cancer. Its cytotoxic activity is dependent on enzymatic reduction, primarily by NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in tumor cells. The development of drug resistance is a significant challenge in cancer treatment. Understanding the mechanisms by which cancer cells become resistant to apaziquone is crucial for optimizing its therapeutic use and developing strategies to overcome resistance. This document provides detailed protocols for establishing and characterizing apaziquone-resistant cancer cell line models, a critical tool for investigating resistance mechanisms and evaluating novel therapeutic strategies.
Data Presentation
Acquired resistance to apaziquone is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value. The following table provides a representative example of the shift in IC50 values that can be expected when developing an apaziquone-resistant cell line from a sensitive parental line.
| Cell Line | NQO1 Status | Apaziquone IC50 (µM) | Fold Resistance | Reference |
| RT112 (Parental) | High | 1.11 ± 0.09 | - | [1] |
| RT112-AR (Resistant) | High | > 10 (Hypothetical) | > 9 | N/A |
| EJ138 (Parental) | Low/Moderate | 0.915 ± 0.291 | - | [1] |
| EJ138-AR (Resistant) | Low/Moderate | > 5 (Hypothetical) | > 5.5 | N/A |
Note: The IC50 values for the resistant cell lines are hypothetical examples to illustrate the expected outcome of the resistance development protocol.
Experimental Protocols
Protocol 1: Establishment of an Apaziquone-Resistant Cancer Cell Line
This protocol describes a stepwise method for generating an apaziquone-resistant cancer cell line by continuous exposure to increasing concentrations of the drug.[2][3]
Materials:
-
Parental cancer cell line of interest (e.g., a bladder cancer cell line with known NQO1 expression)
-
Complete cell culture medium
-
Apaziquone (stock solution in DMSO)
-
Cell culture flasks, plates, and other consumables
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates and treat them with a range of apaziquone concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the IC50 value. This will be the baseline for assessing the development of resistance.
-
-
Initiate resistance induction:
-
Start by treating the parental cells with a low concentration of apaziquone, typically around the IC10 or IC20 value, for a continuous period.
-
Culture the cells in the presence of the drug, changing the medium with fresh drug-containing medium every 2-3 days.
-
-
Monitor cell growth and increase drug concentration:
-
Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
Once the cells are growing steadily in the presence of the initial apaziquone concentration, subculture them and increase the drug concentration by a factor of 1.5 to 2.[3]
-
Repeat this process of stepwise increases in apaziquone concentration. It is crucial to allow the cells to adapt and resume normal growth at each concentration before proceeding to the next level. This process can take several months.
-
-
Characterization of the resistant cell line:
-
Periodically determine the IC50 of the treated cell population to monitor the development of resistance. A significant increase in the IC50 value (typically >3-5 fold) indicates the establishment of a resistant cell line.[3]
-
Once a stable resistant population is established, it is advisable to perform single-cell cloning to ensure a homogenous population for subsequent experiments.
-
-
Maintenance of the resistant cell line:
-
The newly established apaziquone-resistant cell line should be continuously cultured in a medium containing a maintenance concentration of apaziquone (usually the highest concentration at which they were selected) to maintain the resistant phenotype.
-
Protocol 2: Characterization of Apaziquone Resistance Mechanisms
Once an apaziquone-resistant cell line is established, it is essential to investigate the underlying mechanisms of resistance.
1. NQO1 Expression and Activity:
-
Western Blotting: Compare the protein expression levels of NQO1 in the parental and resistant cell lines.
-
NQO1 Activity Assay: Measure the enzymatic activity of NQO1 in cell lysates from both parental and resistant cells. A decrease in NQO1 expression or activity could be a primary mechanism of resistance.
2. NRF2 Signaling Pathway Activation:
-
Western Blotting: Analyze the expression and nuclear translocation of NRF2, as well as the expression of its downstream target genes (e.g., HO-1, GCLC, NQO1) in both cell lines. Increased NRF2 activity is a common mechanism of resistance to drugs that induce oxidative stress.[4]
-
Immunofluorescence: Visualize the nuclear localization of NRF2 in parental and resistant cells.
3. Drug Efflux Pump Expression:
-
Quantitative PCR (qPCR) and Western Blotting: Examine the expression of common drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which can actively transport drugs out of the cell.
Visualizations
Experimental Workflow for Establishing Apaziquone-Resistant Cell Lines
Caption: Workflow for generating apaziquone-resistant cell lines.
The KEAP1-NRF2 Signaling Pathway in Apaziquone Resistance
Caption: KEAP1-NRF2 pathway in drug resistance.
References
- 1. Nrf2-Mediated Antioxidant Response and Drug Efflux Transporters Upregulation as Possible Mechanisms of Resistance in Photodynamic Therapy of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance associates with activation of Nrf2 in MCF-7/DOX cells, and wogonin reverses it by down-regulating Nrf2-mediated cellular defense response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Murine Xenograft Models in Apaziquone Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apaziquone (B118365) (EO9) is a bioreductive prodrug that has demonstrated significant antitumor activity in various preclinical cancer models. Its mechanism of action relies on the intracellular reduction by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors. This activation under hypoxic conditions leads to the generation of cytotoxic metabolites that alkylate DNA, inducing apoptosis. Murine xenograft models are indispensable tools for evaluating the in vivo efficacy of Apaziquone, providing critical data on tumor response, dosing regimens, and potential toxicities. These application notes provide detailed protocols for establishing and utilizing murine xenograft models for Apaziquone efficacy testing, along with a summary of expected outcomes and relevant signaling pathways.
Data Presentation
Table 1: Summary of Quantitative Data from Apaziquone Murine Xenograft Studies
| Cancer Type | Animal Model | Cell Line | Apaziquone Dosage and Administration | Mean Tumor Volume (Treated) | Mean Tumor Volume (Control) | Tumor Growth Inhibition | Statistically Significant? | Reference |
| Oral Squamous Cell Carcinoma | NOD/SCID/Crl mice | AMOS III | 0.1 mg/kg, intraperitoneal, weekly for 6 weeks | 220.05 mm³ (SD 19.76) | 376.18 mm³ (SD 54.08) | ~41.5% | Yes (p < 0.001) | [1] |
| Bladder Cancer | C57BL/6 mice | MB49 | Intravesical instillation of varying concentrations | Not specified | Not specified | Dose-dependent | Not specified | [2] |
| Bladder Cancer | Fischer F344 rats | AY-27 | Intravesical, 1-hour duration on days 2 and 5 | 0-2 tumors per group | 60% of animals developed tumors | High | Yes | [3] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Oral Squamous Cell Carcinoma
1. Cell Culture and Preparation:
- Culture human oral squamous cell carcinoma (OSCC) cells (e.g., AMOS III) in appropriate media until they reach 80-90% confluency.
- Harvest the cells using trypsin-EDTA and wash them with sterile phosphate-buffered saline (PBS).
- Perform a cell count and assess viability using trypan blue exclusion; viability should be >90%.
- Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice, such as 6-8 week old male NOD/SCID/Crl mice.
- Anesthetize the mouse using isoflurane.
- Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
- Monitor the animals for tumor growth.
3. Tumor Measurement and Randomization:
- Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: Tumor Volume = (Width² x Length) / 2.
- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
4. Apaziquone Administration:
- Prepare Apaziquone solution for injection. For example, a 0.1 mg/kg dose for a 25g mouse would require 2.5 µg of Apaziquone.
- Administer Apaziquone via intraperitoneal injection weekly for the duration of the study (e.g., 6 weeks).
- The control group should receive vehicle control injections following the same schedule.
5. Monitoring and Endpoint:
- Monitor animal body weight and overall health throughout the study.
- Continue tumor measurements as described above.
- The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67).
Protocol 2: Orthotopic Xenograft Model for Bladder Cancer
1. Cell Culture and Preparation:
- Culture murine bladder cancer cells (e.g., MB49) or human urothelial carcinoma cells (e.g., AY-27 for a rat model) in appropriate media.
- Prepare a single-cell suspension at a concentration of 1 x 10^5 cells per 0.1 mL for mice or 1.5 x 10^6 cells for rats in sterile PBS.
2. Animal Handling and Tumor Cell Instillation:
- Use female C57BL/6 mice or Fischer F344 rats.
- Anesthetize the animal.
- To establish the tumor model, the bladder wall may be pre-treated to enhance cell implantation. This can involve electrocautery or other methods to slightly injure the urothelium.
- Instill the cell suspension directly into the bladder via a catheter.
3. Apaziquone Administration:
- Prepare Apaziquone solution for intravesical instillation at the desired concentration.
- Administer 0.1 mL of the Apaziquone solution into the bladder of each mouse via a catheter. For rats, the volume may be adjusted.
- The treatment can be administered at specific time points post-tumor cell instillation (e.g., on days 2 and 5).
- Allow the Apaziquone solution to dwell in the bladder for a specified duration (e.g., 1 hour) before allowing the animal to void.
4. Monitoring and Endpoint:
- Monitor the animals for any signs of toxicity.
- At predetermined time points (e.g., day 14), euthanize the animals.
- Perform cystoscopy to visually inspect for macroscopic tumor growth.
- Excise the bladders for histopathological examination to determine tumor incidence and burden.
Mandatory Visualizations
Signaling Pathway of Apaziquone Action
Caption: NQO1-mediated activation of Apaziquone leading to apoptosis.
Experimental Workflow for Subcutaneous Xenograft Model
Caption: Workflow for Apaziquone efficacy testing in a subcutaneous xenograft model.
Logical Relationship of Apaziquone's Bioreductive Activation
Caption: Factors influencing the selective activation of Apaziquone in tumors.
References
Application Notes and Protocols for the Quantification of Apaziquone and its Metabolites using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apaziquone (B118365) (EO9) is a bioreductive prodrug that has been investigated for its potential as an anticancer agent, particularly in the context of non-muscle invasive bladder cancer.[1][2] Its mechanism of action relies on intracellular reduction to form cytotoxic metabolites that can alkylate DNA, leading to cell death.[3][4][5] This activation is preferentially carried out by reductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which are often overexpressed in tumor cells and in hypoxic environments.[6][7][8][9] Accurate quantification of Apaziquone and its primary metabolites, EO5a and EO9-Cl, in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.
This document provides detailed High-Performance Liquid Chromatography (HPLC) methods for the simultaneous quantification of Apaziquone and its metabolites.
Signaling Pathway of Apaziquone Bioactivation
The cytotoxic effect of Apaziquone is initiated by its bioreductive activation. Under normoxic conditions, one-electron reduction of Apaziquone leads to the formation of a semiquinone radical, which is readily re-oxidized back to the parent compound in the presence of oxygen, resulting in a futile cycle. However, in hypoxic tumor environments or in cells with high levels of two-electron reductases like NQO1, Apaziquone is converted to a highly reactive hydroquinone (B1673460) species. This hydroquinone can then undergo further reactions to generate an aziridine (B145994) alkylating species that crosslinks DNA, ultimately leading to apoptosis.[5][9][10]
Quantitative Data Summary
The following tables summarize the quantitative parameters for the HPLC-MS/MS analysis of Apaziquone and its metabolites in human plasma and urine.
Table 1: Quantitative Parameters in Human Plasma
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Apaziquone (EO9) | 5 - 2500 | 5 |
| EO5a | 10 - 2500 | 10 |
Data sourced from a sensitive and specific LC-MS/MS assay for the quantitative determination of EO9 and its metabolite EO5a in human plasma.[11]
Table 2: Quantitative Parameters in Human and Dog Urine
| Analyte | Linearity Range (µg/mL) |
| Apaziquone (EO9) | 0.1 - 50 |
| EO5a | 0.2 - 50 |
| EO9-Cl | 0.1 - 4 |
Data from a sensitive and specific LC-MS/MS assay for the quantitative determination of anticancer agent EO9 and its conversion products EO5a and EO9-Cl in human and dog urine.[12]
Experimental Protocols
Protocol 1: Analysis of Apaziquone and Metabolites in Human and Dog Urine
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of Apaziquone (EO9), EO5a, and EO9-Cl in urine.[13]
1. Sample Preparation
-
To a 20 µL aliquot of stabilized urine, add the internal standards (deuterated EO9-d3 and EO5a-d4).
-
Dilute the sample with 180 µL of 0.1 M ammonium (B1175870) acetate:methanol (B129727) (7:3, v/v).
-
Vortex the mixture.
2. HPLC-MS/MS Conditions
-
HPLC System: HP1100 binary pump and autosampler
-
Column: Gemini C18, 150 x 2.1 mm, 5 µm particle size
-
Mobile Phase A: 1 mM ammonium hydroxide (B78521) in water
-
Mobile Phase B: 100% Methanol
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 25 µL
-
Autosampler Temperature: 10°C
-
Gradient Program:
-
0.0 - 0.3 min: 40% B
-
0.3 - 3.0 min: 40% to 90% B (linear gradient)
-
3.0 - 5.0 min: 90% B (isocratic)
-
5.0 - 5.1 min: 90% to 40% B (linear gradient)
-
5.1 - 6.0 min: 40% B (isocratic for column re-equilibration)
-
-
Mass Spectrometer: Tandem mass spectrometer with positive ion electrospray ionization.
3. Data Analysis
-
Quantify the concentrations of EO9, EO5a, and EO9-Cl using the peak area ratios relative to their respective internal standards against a calibration curve.
Experimental Workflow
Protocol 2: Analysis of Apaziquone and Metabolite EO5a in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of Apaziquone and EO5a in human plasma.[11]
1. Sample Preparation
-
To a 200 µL aliquot of human plasma, add the internal standards (deuterated EO9-d3 and EO5a-d4).
-
Perform a liquid-liquid extraction with 1.25 mL of ethyl acetate.
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 0.1 M ammonium acetate:methanol (7:3, v/v).
2. HPLC-MS/MS Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: C18 column, 150 x 2.1 mm
-
Mobile Phase: Alkaline eluent consisting of 1 mM ammonium hydroxide and methanol in a gradient system.
-
Injection Volume: 25 µL
-
Mass Spectrometer: Tandem mass spectrometer with positive ion electrospray ionization.
3. Data Analysis
-
Quantify the concentrations of Apaziquone and EO5a using the peak area ratios relative to their respective internal standards against a calibration curve.
Conclusion
The provided HPLC-MS/MS methods offer sensitive and specific quantification of Apaziquone and its key metabolites, EO5a and EO9-Cl, in biological matrices. These detailed protocols and the accompanying quantitative data serve as a valuable resource for researchers and professionals involved in the development and clinical investigation of Apaziquone. Adherence to these validated methods will ensure the generation of reliable and accurate data for pharmacokinetic and pharmacodynamic assessments.
References
- 1. Efficacy, pharmacokinetic and pharmacodynamic evaluation of apaziquone in the treatment of non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of Apaziquone in the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. abmole.com [abmole.com]
- 5. ray.yorksj.ac.uk [ray.yorksj.ac.uk]
- 6. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on NAD(P)H dehydrogenase quinone 1 (NQO1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of EO9 (apaziquone) and its metabolite EO5a in human plasma by high-performance liquid chromatography under basic conditions coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benthamopen.com [benthamopen.com]
Apaziquone Formulation for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apaziquone (B118365) (EO9) is a bioreductive prodrug that has shown promise in preclinical and clinical studies, particularly for non-muscle invasive bladder cancer.[1][2] Its mechanism of action relies on enzymatic reduction in hypoxic environments, a common feature of solid tumors, leading to the generation of cytotoxic metabolites that alkylate DNA and induce apoptosis.[3][4][5] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of apaziquone in animal models, intended to guide researchers in their drug development efforts.
Data Presentation
Table 1: Apaziquone Concentrations in Preclinical Murine Bladder Cancer Studies
| Concentration (mg/mL) | Vehicle | Administration Route | Animal Model | Reference |
| 0.05 | 0.85% Saline | Intravesical | C57BL/6 Mice with MB49 cells | [4] |
| 0.1 | 0.85% Saline | Intravesical | C57BL/6 Mice with MB49 cells | [4] |
| 0.4 | 0.85% Saline | Intravesical | C57BL/6 Mice with MB49 cells | [4] |
| 0.8 | 0.85% Saline | Intravesical | C57BL/6 Mice with MB49 cells | [4] |
| 0.1 (4 mg/40 mL) | Not Specified | Intravesical | Human (Clinical Trial) | [6] |
Table 2: In Vitro Cytotoxicity of Apaziquone
| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| RT112 (Human Bladder) | MTT | 1.11 ± 0.09 | 1 hour | [5] |
| EJ138 (Human Bladder) | MTT | 0.915 ± 0.291 | 1 hour | [5] |
Experimental Protocols
Protocol 1: Formulation of Apaziquone for Intravesical Instillation
1. Materials:
-
Apaziquone powder
-
Sterile, preservative-free 0.85% Sodium Chloride (Saline) solution
-
Sterile vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filters (0.22 µm)
2. Procedure:
-
Aseptically weigh the required amount of apaziquone powder to prepare the desired concentration (e.g., for a 0.1 mg/mL solution, weigh 1 mg of apaziquone for each 10 mL of saline).
-
Aseptically transfer the weighed apaziquone into a sterile vial.
-
Add the calculated volume of sterile 0.85% saline to the vial.
-
Vortex the vial until the apaziquone is completely dissolved. The solution should be clear.
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.
-
Store the formulation protected from light. Stability studies have shown that apaziquone is stable in human urine for 3 hours at 37°C but is unstable in acidic conditions and at higher temperatures.
Protocol 2: Orthotopic Murine Bladder Cancer Model and Apaziquone Administration
1. Cell Culture:
-
Culture MB49 murine bladder cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Animal Model Establishment:
-
Anesthetize female C57BL/6 mice (6-8 weeks old).
-
Empty the bladder by gentle abdominal pressure.
-
Insert a 24-gauge catheter into the bladder via the urethra.
-
To disrupt the bladder's protective glycosaminoglycan layer, instill 50 µL of 0.1 mg/mL poly-L-lysine or a mild enzymatic treatment like trypsin, and retain for 10-15 minutes.
-
Empty the bladder again.
-
Instill 50 µL of a suspension containing 1 x 10^5 MB49 cells in sterile saline into the bladder.
-
Maintain the catheter in place for at least 1 hour to allow for tumor cell implantation.
3. Apaziquone Administration:
-
One week after tumor cell instillation, anesthetize the tumor-bearing mice.
-
Empty the bladder.
-
Instill 0.1 mL of the prepared apaziquone formulation (or vehicle control) into the bladder via a catheter.[4]
-
Retain the solution in the bladder for 1 hour.
-
Repeat the instillations as required by the study design (e.g., once a week for 4 weeks).[4]
-
Monitor tumor growth and animal health regularly.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
1. Materials:
-
Human bladder cancer cell lines (e.g., RT112, EJ138)
-
Complete cell culture medium
-
Apaziquone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of apaziquone in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the apaziquone dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 1 hour, 24 hours).
-
After incubation, remove the drug-containing medium and wash the cells with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for preclinical evaluation of apaziquone.
Caption: Apaziquone's mechanism of action and signaling pathway.
References
- 1. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ardisianone, a natural benzoquinone, efficiently induces apoptosis in human hormone-refractory prostate cancers through mitochondrial damage stress and survivin downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Apaziquone in Oral Cancer Cells and Xenograft Model: Implications for Oral Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 6. Therapeutic Targeting of DNA Damage Response in Cancer [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of NQO1 Expression in Apaziquone-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apaziquone (B118365) (EO9) is a bioreductive prodrug that has shown selective cytotoxicity towards cancer cells, particularly those with high expression levels of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] NQO1, a cytosolic flavoprotein, plays a dual role in cellular defense. It typically protects cells from oxidative stress by catalyzing the two-electron reduction of quinones to less reactive hydroquinones.[3][4] However, in the case of certain anticancer quinones like Apaziquone, this reduction bioactivates the compound into a potent DNA alkylating agent, leading to cytotoxicity.[3][5] This document provides detailed protocols for the analysis of NQO1 expression in cancer cell lines treated with Apaziquone using Western blotting, and presents a summary of expected quantitative changes in NQO1 expression.
Signaling Pathway and Mechanism of Action
Apaziquone's mechanism of action is intrinsically linked to its bioactivation by NQO1. In NQO1-rich tumors, Apaziquone is reduced to a DNA-damaging species, targeting both aerobic and hypoxic cancer cells.[5] In cells with low or absent NQO1 activity, one-electron reductases can activate Apaziquone, particularly under hypoxic conditions, leading to the production of reactive oxygen species (ROS).[1] The NQO1-mediated activation, however, is the primary pathway for Apaziquone's cytotoxic effects in NQO1-positive cancers.
Caption: Apaziquone activation by NQO1 leading to cell death.
Experimental Protocols
The following protocols provide a detailed methodology for the treatment of cancer cells with Apaziquone and subsequent analysis of NQO1 expression by Western blot.
Cell Culture and Apaziquone Treatment
This protocol outlines the steps for culturing cells and treating them with Apaziquone. The choice of cell line is critical, and it is recommended to use cell lines with known differential NQO1 expression to observe a range of responses.
Materials:
-
Cancer cell lines (e.g., A549 - high NQO1, H596 - low NQO1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Apaziquone (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Apaziquone Preparation: Prepare fresh dilutions of Apaziquone in complete growth medium from a concentrated stock solution. A typical concentration range for in vitro studies is 0.5 µM to 50 µM.
-
Treatment: Remove the existing medium from the cells and replace it with the Apaziquone-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest Apaziquone concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for protein extraction.
Protein Extraction and Quantification
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
-
BCA Protein Assay Kit
Procedure:
-
Lysis: Add ice-old RIPA buffer to the culture dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
Western Blot Analysis of NQO1
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against NQO1 (e.g., rabbit polyclonal or mouse monoclonal)
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[6]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary NQO1 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.[6] Also, probe a separate membrane or the same stripped membrane with a loading control antibody.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[6]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the NQO1 signal to the corresponding loading control.
Caption: Western blot workflow for NQO1 expression analysis.
Data Presentation
The following table summarizes hypothetical quantitative data for NQO1 protein expression in two different cancer cell lines after treatment with Apaziquone for 48 hours. This data is for illustrative purposes to demonstrate how results can be presented.
| Cell Line | Treatment | NQO1 Expression (Normalized to Control) |
| A549 (High NQO1) | Vehicle Control (DMSO) | 1.00 |
| Apaziquone (1 µM) | 1.15 ± 0.08 | |
| Apaziquone (5 µM) | 1.32 ± 0.11 | |
| Apaziquone (10 µM) | 1.45 ± 0.15 | |
| H596 (Low NQO1) | Vehicle Control (DMSO) | 1.00 |
| Apaziquone (1 µM) | 1.05 ± 0.06 | |
| Apaziquone (5 µM) | 1.08 ± 0.09 | |
| Apaziquone (10 µM) | 1.12 ± 0.10 |
Data are presented as mean ± standard deviation from three independent experiments.
Expected Outcomes and Interpretation
-
Cell Lines with High Basal NQO1 Expression: In cancer cells with high endogenous levels of NQO1, treatment with Apaziquone may lead to a further induction of NQO1 expression. This could be a cellular stress response to the drug and its cytotoxic effects. The increased NQO1 levels would, in turn, enhance the bioactivation of Apaziquone, potentially leading to a positive feedback loop and increased cytotoxicity.
-
Cell Lines with Low Basal NQO1 Expression: In cells with low or deficient NQO1 expression, the effect of Apaziquone on NQO1 levels is expected to be minimal. The cytotoxicity of Apaziquone in these cells is generally lower and may be more dependent on NQO1-independent mechanisms, especially under hypoxic conditions.
The Western blot analysis of NQO1 expression in Apaziquone-treated cells is a crucial experiment for understanding the drug's mechanism of action and for identifying tumors that are most likely to respond to this therapy. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance the development of NQO1-targeted cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy, pharmacokinetic and pharmacodynamic evaluation of apaziquone in the treatment of non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Apaziquone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apaziquone (EOquin™), a synthetic indolequinone, is a bioreductive prodrug that demonstrates significant anticancer activity, particularly in hypoxic tumor environments.[1] Its mechanism of action involves enzymatic reduction to active metabolites that alkylate DNA, ultimately leading to cell cycle arrest and programmed cell death, or apoptosis.[1] The analysis of apoptosis is a critical step in evaluating the efficacy of anticancer agents like Apaziquone. Flow cytometry, in conjunction with specific fluorescent probes, offers a robust and quantitative method for elucidating the apoptotic process at the single-cell level.
These application notes provide a comprehensive overview and detailed protocols for the analysis of apoptosis in cancer cells treated with Apaziquone, primarily focusing on the widely used Annexin V and Propidium Iodide (PI) dual-staining assay.
Mechanism of Apaziquone-Induced Apoptosis
Apaziquone is converted to its active cytotoxic form by intracellular reductases, which are often overexpressed in cancer cells.[1] The resulting active metabolites induce DNA damage, which triggers the intrinsic pathway of apoptosis. This pathway is characterized by the activation of a cascade of caspases, which are cysteine-aspartic proteases that execute the apoptotic program.
Studies have shown that Apaziquone treatment in oral squamous cell carcinoma (OSCC) cells leads to the activation of initiator caspase-9 and effector caspase-3.[2][3] Activated caspase-3 is a key executioner of apoptosis, responsible for the cleavage of numerous cellular proteins, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[2][3] The cleavage of PARP is a hallmark of apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize the dose-dependent and time-course effects of Apaziquone on the induction of apoptosis in cancer cell lines, as determined by Annexin V/PI flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by Apaziquone in AMOS III Oral Cancer Cells
| Apaziquone Concentration (µM) | Treatment Duration (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 48 | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.7 |
| 0.5 | 48 | 75.8 ± 2.1 | 15.3 ± 1.8 | 8.9 ± 1.1 |
| 1.0 | 48 | 55.4 ± 3.2 | 28.7 ± 2.5 | 15.9 ± 2.3 |
| 2.5 | 48 | 30.1 ± 2.8 | 45.2 ± 3.1 | 24.7 ± 2.9 |
Data are representative and compiled based on typical results observed in studies such as Pathi et al., 2015. Actual values may vary depending on the cell line and experimental conditions.
Table 2: Time-Course Analysis of Apoptosis in SCC4 Oral Cancer Cells Treated with 1.0 µM Apaziquone
| Treatment Duration (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 96.1 ± 1.2 | 2.1 ± 0.4 | 1.8 ± 0.6 |
| 12 | 80.3 ± 2.5 | 12.5 ± 1.9 | 7.2 ± 1.3 |
| 24 | 62.7 ± 3.1 | 25.1 ± 2.7 | 12.2 ± 1.8 |
| 48 | 48.9 ± 3.5 | 32.8 ± 3.0 | 18.3 ± 2.4 |
Data are representative and compiled based on typical results observed in studies such as Pathi et al., 2015. Actual values may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol details the steps for staining Apaziquone-treated cells with Annexin V-FITC and PI for flow cytometric analysis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Apaziquone
-
Cancer cell line of interest (e.g., AMOS III, SCC4)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.
-
Apaziquone Treatment: Treat the cells with various concentrations of Apaziquone (e.g., 0.5, 1.0, 2.5 µM) for the desired time period (e.g., 12, 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin.
-
Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C between washes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Visualizations
Caption: Apaziquone-induced apoptotic signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. youtube.com [youtube.com]
- 2. Anticancer Activity of Apaziquone in Oral Cancer Cells and Xenograft Model: Implications for Oral Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Apaziquone in Oral Cancer Cells and Xenograft Model: Implications for Oral Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery and Targeting of Apaziquone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apaziquone (B118365) (EO9) is a bioreductive prodrug that has demonstrated significant potential as a targeted anti-cancer agent.[1] Its mechanism of action relies on enzymatic reduction in hypoxic environments, a characteristic feature of solid tumors, leading to the generation of cytotoxic DNA alkylating agents.[2] While systemic intravenous administration of Apaziquone has been hampered by poor pharmacokinetic properties, loco-regional delivery methods, particularly intravesical instillation for non-muscle invasive bladder cancer (NMIBC), have shown considerable promise.[3][4][5]
These application notes provide a comprehensive overview of the in vivo delivery and targeting strategies for Apaziquone, with a focus on established protocols and potential future directions. Detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows are presented to guide researchers in the preclinical evaluation of this promising therapeutic agent.
Data Presentation
Table 1: Pharmacokinetic Parameters of Apaziquone
| Route of Administration | Species | Dose | Cmax (µg/mL) | T½ (min) | AUC (µg·min/mL) | Systemic Exposure | Reference |
| Intravenous | Mouse | 12 mg/kg | - | 1.9 ± 0.1 | 4.8 | Yes | [6] |
| Intravenous | Rat | 3 mg/kg | - | 3.0 ± 0.2 | 6.2 | Yes | [6] |
| Intravesical | Human | 4 mg/40 mL | Not Detected in Plasma | - | - | No | [4] |
Table 2: In Vivo Efficacy of Intravesical Apaziquone in a Murine Orthotopic Bladder Cancer Model
| Treatment Group | Dose (mg/mL) | Median Survival (days) | Tumor Incidence | Reference |
| Placebo (0.85% Saline) | - | 27 | 100% | [7] |
| Apaziquone | 0.05 | 30 | 100% | [7] |
| Apaziquone | 0.1 | 42.5 | - | [7] |
| Apaziquone | 0.4 | 40.5 | - | [7] |
| Apaziquone | 0.8 | 49 | - | [7] |
Signaling Pathway and Experimental Workflows
Bioreductive Activation of Apaziquone
The selective cytotoxicity of Apaziquone is primarily driven by its bioreductive activation in the hypoxic tumor microenvironment. This process is mediated by one- and two-electron reductases, with NAD(P)H:quinone oxidoreductase 1 (NQO1) playing a crucial role.[3]
Caption: Bioreductive activation pathway of Apaziquone under normoxic and hypoxic conditions.
Experimental Workflow for In Vivo Efficacy Study of Intravesical Apaziquone
The following workflow outlines the key steps for evaluating the efficacy of intravesical Apaziquone in a preclinical orthotopic bladder cancer model.
Caption: A typical experimental workflow for assessing the in vivo efficacy of intravesical Apaziquone.
Experimental Protocols
Protocol 1: Orthotopic Murine Bladder Cancer Model and Intravesical Instillation of Apaziquone
This protocol is adapted from a study evaluating the efficacy of varying concentrations of intravesical Apaziquone in a murine bladder cancer model.[7]
1. Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
MB49 murine bladder cancer cell line
-
Apaziquone
-
Sterile 0.85% saline (placebo)
-
Anesthetic (e.g., isoflurane)
-
24-gauge Teflon intravenous catheter
2. Animal Model Establishment:
-
Culture MB49 cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile saline at a concentration of 1x10^5 cells/50 µL.
-
Anesthetize the mice.
-
Carefully insert a 24-gauge Teflon intravenous catheter into the bladder via the urethra.
-
Instill 50 µL of the MB49 cell suspension into the bladder.
-
Allow the tumors to establish for 7 days.
3. Treatment Protocol:
-
Randomly assign tumor-bearing mice to treatment groups (e.g., placebo, 0.05, 0.1, 0.4, and 0.8 mg/mL Apaziquone).
-
Prepare fresh solutions of Apaziquone in 0.85% saline on the day of treatment.
-
Anesthetize the mice and catheterize the bladder as described above.
-
Instill 100 µL of the respective treatment solution into the bladder.
-
Maintain the mice in a head-down position for 1 hour to ensure retention of the solution.
-
Repeat the instillations once a week for a total of 4 weeks.
4. Efficacy Evaluation:
-
Monitor the body weight and general health of the mice daily.
-
Record the date of death for survival analysis.
-
At the end of the study or when mice become moribund, euthanize the animals.
-
Perform a complete necropsy, examining the bladder for tumor incidence and the lungs for metastases.
-
Process bladder and lung tissues for histopathological analysis to confirm tumor presence and invasion.
Future Directions: Nanoparticle-Based Delivery of Apaziquone
While intravesical delivery has shown promise, its application is limited to NMIBC. To expand the therapeutic potential of Apaziquone to other solid tumors and to improve its pharmacokinetic profile for systemic administration, novel delivery strategies are required. Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, offer a promising avenue for future research.
Potential Advantages of Nanoparticle Formulation:
-
Improved Pharmacokinetics: Encapsulation of Apaziquone within nanoparticles could protect it from rapid metabolism and clearance, thereby prolonging its circulation half-life.
-
Enhanced Tumor Targeting: Nanoparticles can be designed to passively target tumors through the enhanced permeability and retention (EPR) effect. Furthermore, active targeting can be achieved by conjugating nanoparticles with ligands that bind to receptors overexpressed on tumor cells.
-
Controlled Release: Nanoparticle formulations can be engineered for controlled or triggered release of Apaziquone in the tumor microenvironment, for instance, in response to the low pH or specific enzymes present in tumors.
-
Targeting Hypoxia: Novel nanoparticle strategies are being developed to specifically target and accumulate in hypoxic tumor regions, which would be an ideal delivery approach for a bioreductive drug like Apaziquone.
Proposed Experimental Workflow for In Vivo Evaluation of Nanoparticle-Apaziquone:
Caption: A proposed workflow for the preclinical development and evaluation of a nanoparticle-based Apaziquone formulation.
Note: To date, there is a limited number of published studies specifically detailing the in vivo delivery of Apaziquone using nanoparticle or liposomal formulations. The development of such targeted delivery systems represents a significant and promising area for future research to unlock the full therapeutic potential of Apaziquone.
References
- 1. ray.yorksj.ac.uk [ray.yorksj.ac.uk]
- 2. Facebook [cancer.gov]
- 3. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Double-Blind, Randomized, Placebo-controlled Studies Evaluating Apaziquone (E09, Qapzola™) Intravesical Instillation Post Transurethral Resection of Bladder Tumors for the Treatment of Low-risk Non-Muscle Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, pharmacokinetic and pharmacodynamic evaluation of apaziquone in the treatment of non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of Hypoxia Markers in Apaziquone-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apaziquone (B118365) (EO9) is a bioreductive prodrug that has shown promise in cancer therapy, particularly in non-muscle invasive bladder cancer.[1] Its mechanism of action is intrinsically linked to the tumor microenvironment, exhibiting increased cytotoxicity under hypoxic conditions and in the presence of the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme.[1][2] This dual selectivity makes Apaziquone a targeted agent with the potential to spare healthy, well-oxygenated tissues.
The assessment of tumor hypoxia is therefore critical for understanding the potential efficacy of Apaziquone and for patient stratification in clinical settings. Immunohistochemistry (IHC) is a powerful and widely used technique to visualize and quantify the expression of hypoxia-related protein markers within the spatial context of tumor tissue. This document provides detailed application notes and protocols for the IHC analysis of key endogenous hypoxia markers (HIF-1α, CAIX, GLUT1) and the exogenous marker pimonidazole (B1677889) in Apaziquone-treated tumors.
Mechanism of Action of Apaziquone and the Role of Hypoxia
Apaziquone is a next-generation mitomycin C analog that requires enzymatic reduction to become a cytotoxic DNA alkylating agent.[3] This bioactivation can occur via two main pathways, making it effective in a broader range of tumor microenvironments:
-
NQO1-Dependent Activation: In tumors with high levels of NQO1 (also known as DT-diaphorase), Apaziquone is efficiently reduced to its active form. This two-electron reduction is oxygen-independent, meaning Apaziquone can be effective in both aerobic and hypoxic regions of NQO1-rich tumors.[2]
-
Hypoxia-Selective Activation: In tumors with low or absent NQO1 expression, Apaziquone can be activated by other one-electron reductases, such as cytochrome P450 reductase. The resulting semiquinone radical is unstable in the presence of oxygen and is rapidly re-oxidized back to the parent compound. However, under hypoxic conditions, the semiquinone radical is more stable and can be further reduced to the active hydroquinone, leading to selective killing of hypoxic cells.
This dual mechanism highlights the importance of assessing both NQO1 status and the extent of tumor hypoxia when evaluating the potential therapeutic benefit of Apaziquone.
Key Hypoxia Markers for Immunohistochemical Analysis
Several well-established markers can be used to assess tumor hypoxia via IHC:
-
Hypoxia-Inducible Factor 1-alpha (HIF-1α): A master transcriptional regulator of the cellular response to hypoxia. Under normoxic conditions, HIF-1α is rapidly degraded. In hypoxic conditions, it is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival. Nuclear staining of HIF-1α is indicative of a hypoxic response.
-
Carbonic Anhydrase IX (CAIX): A transmembrane protein that is a downstream target of HIF-1α. Its expression is strongly induced by hypoxia and it plays a role in regulating intracellular and extracellular pH. CAIX is a robust hypoxia marker with a distinct cell membrane staining pattern.
-
Glucose Transporter 1 (GLUT1): Another downstream target of HIF-1α, GLUT1 is a facilitative glucose transporter that is upregulated in hypoxic cells to increase glucose uptake for anaerobic metabolism. Membranous and/or cytoplasmic staining of GLUT1 is associated with hypoxia and a glycolytic phenotype.[4][5][6][7]
-
Pimonidazole Adducts: Pimonidazole is an exogenous 2-nitroimidazole (B3424786) compound that is reductively activated and forms covalent adducts with cellular macromolecules only in hypoxic cells (pO2 < 10 mmHg). These adducts can be detected by IHC using specific monoclonal antibodies, providing a direct and quantifiable measure of tumor hypoxia at the time of administration.
Data Presentation
While a phase I/II pilot study of intravesical Apaziquone in superficial bladder cancer characterized the expression of NQO1 and GLUT1, a correlation with patient response could not be established, and the quantitative data was not published.[8][9] Due to the limited availability of published quantitative IHC data for hypoxia markers specifically in Apaziquone-treated tumors, the following tables are presented as illustrative examples of how such data should be structured for clear comparison.
Table 1: Illustrative Example of Semi-Quantitative IHC Scoring of Hypoxia Markers in Apaziquone-Treated vs. Control Tumors
| Marker | Treatment Group | N | H-Score (Mean ± SD) | Staining Intensity (Weak/Moderate/Strong) | Percentage of Positive Cells (Mean ± SD) |
| HIF-1α | Control | 10 | 120 ± 45 | 5 / 4 / 1 | 40% ± 15% |
| Apaziquone | 10 | 90 ± 30 | 7 / 2 / 1 | 30% ± 10% | |
| CAIX | Control | 10 | 180 ± 60 | 2 / 5 / 3 | 60% ± 20% |
| Apaziquone | 10 | 150 ± 50 | 4 / 4 / 2 | 50% ± 18% | |
| GLUT1 | Control | 10 | 150 ± 55 | 3 / 6 / 1 | 50% ± 18% |
| Apaziquone | 10 | 120 ± 40 | 6 / 3 / 1 | 40% ± 12% | |
| Pimonidazole | Control | 10 | 210 ± 70 | 1 / 4 / 5 | 70% ± 25% |
| Apaziquone | 10 | 165 ± 55 | 3 / 5 / 2 | 55% ± 20% |
H-Score is calculated as: H-Score = Σ [Intensity Level (0-3) × Percentage of Cells at that Intensity]. This provides a continuous variable for statistical analysis.
Table 2: Illustrative Example of Quantitative Analysis of Hypoxia Marker Expression
| Marker | Treatment Group | N | % Positive Area (Mean ± SD) | Staining Optical Density (Mean ± SD) |
| CAIX | Control | 10 | 25.5 ± 8.2 | 0.45 ± 0.12 |
| Apaziquone | 10 | 18.2 ± 6.5 | 0.38 ± 0.09 | |
| Pimonidazole | Control | 10 | 35.8 ± 10.5 | 0.62 ± 0.15 |
| Apaziquone | 10 | 25.1 ± 7.8 | 0.51 ± 0.11 |
Data for quantitative analysis is typically obtained using digital image analysis software on scanned IHC slides.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of the discussed hypoxia markers on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol 1: Immunohistochemistry for HIF-1α
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, pH 6.0
-
Hydrogen Peroxide Block (3% H2O2 in methanol)
-
Blocking Buffer: 10% normal goat serum in PBS
-
Primary Antibody: Mouse anti-HIF-1α monoclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 x 5 minutes.
-
Incubate in 100% ethanol: 2 x 3 minutes.
-
Incubate in 95% ethanol: 1 x 3 minutes.
-
Incubate in 70% ethanol: 1 x 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 30 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections in 3% H2O2 for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS: 2 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HIF-1α antibody in PBS according to the manufacturer's instructions.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse with PBS: 3 x 5 minutes.
-
Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with PBS: 3 x 5 minutes.
-
Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse with PBS: 3 x 5 minutes.
-
-
Chromogen Development:
-
Prepare and apply DAB substrate solution according to the manufacturer's protocol.
-
Incubate for 2-10 minutes, monitoring for color development under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 1 minute.
-
Rinse with tap water until clear.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for CAIX and GLUT1
This protocol is similar to the one for HIF-1α, with minor modifications.
-
Primary Antibodies: Use a rabbit polyclonal or mouse monoclonal antibody specific for CAIX or GLUT1.
-
Antigen Retrieval: For some antibodies, a different pH buffer (e.g., Tris-EDTA, pH 9.0) may be optimal. Refer to the antibody datasheet.
-
Incubation Times: Primary antibody incubation can often be performed for 1-2 hours at room temperature, but overnight at 4°C may yield better results.
Protocol 3: Pimonidazole Adduct Detection
In Vivo Administration:
-
Administer pimonidazole hydrochloride to the tumor-bearing animal at a dose of 60 mg/kg via intravenous or intraperitoneal injection.
-
Allow the compound to circulate for 60-90 minutes before sacrificing the animal and harvesting the tumor tissue.
-
Fix the tissue in 10% neutral buffered formalin and process for paraffin (B1166041) embedding as usual.
Immunohistochemistry:
-
Follow the general IHC protocol (Deparaffinization, Antigen Retrieval, Blocking).
-
Primary Antibody: Use a FITC-conjugated mouse monoclonal antibody against pimonidazole adducts.
-
Secondary Antibody: Use an HRP-conjugated anti-FITC antibody.
-
Proceed with DAB development, counterstaining, and mounting as described above.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the immunohistochemical analysis of hypoxia markers in the context of Apaziquone treatment.
Caption: Apaziquone activation pathways.
Caption: General immunohistochemistry workflow.
Caption: Hypoxia, Apaziquone, and IHC markers.
References
- 1. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, pharmacokinetic and pharmacodynamic evaluation of apaziquone in the treatment of non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aberrantly Glycosylated GLUT1 as a Poor Prognosis Marker in Aggressive Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunhistochemical expression of GLUT1 is associated with low grade and low stage of urinary bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immunhistochemical expression of GLUT1 is associated with low grade and low stage of urinary bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Phase I/II pilot study of intravesical apaziquone (EO9) for superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auajournals.org [auajournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Apaziquone Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apaziquone (B118365) in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Apaziquone.
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxic effect observed | Low NQO1 expression in the cell line: Apaziquone requires the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) for its activation. Cell lines with low or absent NQO1 expression will be less sensitive to the drug under aerobic conditions.[1] | - Screen your cell line for NQO1 expression levels before starting the experiment.- Consider using a cell line known to have high NQO1 expression.- If using a low NQO1-expressing cell line, conduct experiments under hypoxic conditions to promote activation through alternative reductases.[1] |
| Apaziquone degradation: Apaziquone is unstable in acidic aqueous solutions. If the cell culture medium has a pH below 7, the compound may degrade over time. | - Ensure your cell culture medium is buffered to a physiological pH (typically 7.2-7.4).- Prepare fresh dilutions of Apaziquone from a DMSO stock for each experiment. | |
| Inactivation by serum components: Components in fetal bovine serum (FBS) or whole blood can metabolize and inactivate Apaziquone.[2][3] | - If possible, reduce the serum concentration in your culture medium during the treatment period. Be aware that this may affect cell health and proliferation.[4]- Consider using serum-free medium for the duration of the Apaziquone treatment. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette for seeding.- Allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the drug and affect cell growth. | - Avoid using the outer wells of the plate for experimental conditions.- Fill the outer wells with sterile PBS or medium to maintain humidity. | |
| Precipitation of Apaziquone in culture medium | Exceeding solubility limit: While Apaziquone is soluble in DMSO for stock solutions, high concentrations may precipitate when diluted in aqueous culture medium. | - Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 100 mM).[5]- For working solutions, dilute the DMSO stock in pre-warmed culture medium and vortex thoroughly.- If precipitation occurs, try gentle warming (to 37°C) and sonication to redissolve the compound.[6] |
| Unexpectedly high cytotoxicity in control (DMSO-treated) cells | DMSO toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%).- Include a vehicle control (medium with the same concentration of DMSO as the highest Apaziquone concentration) in every experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Apaziquone?
A1: Apaziquone is a bioreductive prodrug. It is activated by cellular reductases, primarily NAD(P)H:quinone oxidoreductase 1 (NQO1), to a cytotoxic species that causes DNA damage, leading to apoptosis (programmed cell death).[7][8] This activation is enhanced under hypoxic (low oxygen) conditions but can also occur in aerobic cells with high NQO1 levels.[1][9]
Q2: How should I prepare and store Apaziquone stock solutions?
A2: Apaziquone powder should be stored at -20°C.[5] Prepare a high-concentration stock solution (e.g., 100 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5][6]
Q3: What is a typical concentration range for Apaziquone in cell culture experiments?
A3: The optimal concentration of Apaziquone will vary depending on the cell line and its NQO1 expression level. A common starting point is to perform a dose-response experiment with concentrations ranging from the low micromolar (e.g., 0.1 µM) to the low millimolar range. For some bladder cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be around 1 µM.[3]
Q4: How long should I expose my cells to Apaziquone?
A4: The exposure time can vary depending on the experimental design. Short exposure times of 1-4 hours are often used, followed by a wash-out and incubation in drug-free medium for 24-72 hours to assess the long-term effects on cell viability.[5] However, continuous exposure for 24-72 hours can also be appropriate for certain assays.
Q5: My cells are highly resistant to Apaziquone. What could be the reason?
A5: High resistance to Apaziquone is often linked to low or absent expression of the activating enzyme NQO1.[1] You can verify the NQO1 status of your cell line through western blotting or qPCR. If NQO1 expression is low, you may consider performing your experiments under hypoxic conditions to facilitate Apaziquone activation through other reductases.
Data Presentation
Apaziquone IC50 Values in Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |
| RT112 | 1.11 ± 0.09 | 1 hour | MTT | [3] |
| EJ138 | 0.915 ± 0.291 | 1 hour | MTT | [3] |
Note: IC50 values are highly dependent on the cell line, experimental conditions, and the assay used. The values presented here are for informational purposes. Researchers should determine the IC50 for their specific cell line and conditions.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of Apaziquone on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apaziquone
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Apaziquone Treatment:
-
Prepare a serial dilution of Apaziquone in complete culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., ≤ 0.1%).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of Apaziquone. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 1, 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing Apaziquone.
-
Add 100 µL of fresh, drug-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the Apaziquone concentration to generate a dose-response curve and determine the IC50 value.[10][11]
-
Mandatory Visualizations
Caption: Apaziquone activation pathway leading to DNA damage.
Caption: Apaziquone-induced DNA damage response and apoptosis.
Caption: Workflow for a cell viability (MTT) assay.
References
- 1. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy, pharmacokinetic and pharmacodynamic evaluation of apaziquone in the treatment of non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Apaziquone in Oral Cancer Cells and Xenograft Model: Implications for Oral Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Apaziquone Instability in Aqueous Solutions
Welcome to the technical support center for Apaziquone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and stabilizing Apaziquone in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Apaziquone instability in aqueous solutions?
A1: The instability of Apaziquone in aqueous solutions is primarily due to its chemical structure, specifically the presence of a highly reactive aziridine (B145994) ring. This ring is susceptible to opening, particularly in acidic conditions, which leads to the degradation of the molecule.[1]
Q2: How does pH affect the stability of Apaziquone solutions?
A2: The pH of the aqueous solution is a critical factor in determining the stability of Apaziquone. The drug is significantly more unstable in acidic environments. As the pH decreases, the rate of degradation increases.[1] Conversely, in neutral to slightly alkaline conditions, Apaziquone exhibits greater stability.
Q3: What is the impact of temperature on the stability of aqueous Apaziquone solutions?
A3: Temperature is another crucial factor influencing the stability of Apaziquone. Elevated temperatures accelerate the degradation process. For instance, in human urine, Apaziquone was found to be unstable when incubated at 43°C for longer than one hour, whereas it remained stable for up to three hours at 37°C.[1]
Q4: Are there any known degradation products of Apaziquone in aqueous solutions?
A4: Yes, a known degradation product of Apaziquone in aqueous solutions, particularly in the presence of chloride ions, is EO9-Cl.[1] This product is formed through the opening of the aziridine ring and subsequent reaction with a chloride ion.
Q5: Can components of biological fluids affect Apaziquone's stability?
A5: Yes, biological fluids can significantly impact Apaziquone's stability. For example, human whole blood has been shown to metabolize Apaziquone, with a reported half-life of approximately 78.6 ± 23.0 minutes.[2] This inactivation is an important consideration when designing experiments involving blood or plasma.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of Apaziquone concentration in solution. | The pH of the solution may be too acidic. | Adjust the pH of your aqueous solution to neutral or slightly alkaline (pH 7.0-9.0). The use of a buffer system is highly recommended to maintain a stable pH. |
| Inconsistent results in cell-based assays. | Degradation of Apaziquone during incubation at 37°C or higher. | Minimize the incubation time at elevated temperatures. For incubations longer than a few hours, consider the stability profile of Apaziquone under your specific experimental conditions. Prepare fresh solutions immediately before use. |
| Formation of unknown peaks in HPLC analysis. | Degradation of Apaziquone into various byproducts. | Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products like EO9-Cl. Adjust solution pH and temperature to minimize degradation. |
| Low recovery of Apaziquone from biological matrices (e.g., blood, urine). | Enzymatic degradation or chemical instability in the biological matrix. | For experiments with blood, conduct them at lower temperatures if possible and minimize incubation times. For urine samples, consider buffering the urine to a higher pH (e.g., with TRIS buffer at pH 9.0) to improve stability.[1] |
Data on Apaziquone Stability
Table 1: Effect of Temperature on Apaziquone Stability in Human Urine
| Temperature (°C) | Stability | Reference |
| 37 | Stable for up to 3 hours | [1] |
| 43 | Unstable for periods longer than 1 hour | [1] |
Table 2: Effect of pH and Buffering on Apaziquone Stability
| Condition | Observation | Recommendation | Reference |
| Acidic pH | Increased instability | Avoid acidic conditions. | [1] |
| Neutral pH (buffered) | Improved stability | Use buffered solutions at neutral pH for experiments. | |
| Alkaline pH (TRIS buffer, pH 9.0, 5 mM) | Stable for up to 3 freeze/thaw cycles and 3 months storage at -70°C | Use TRIS buffer at pH 9.0 for long-term storage of Apaziquone in solutions. | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Apaziquone
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of Apaziquone under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Apaziquone in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for various time points.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for various time points.
-
Thermal Degradation: Incubate the stock solution at a higher temperature (e.g., 70°C) for various time points.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for various durations.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of Apaziquone remaining and the percentage of each degradation product formed at each time point.
Protocol 2: Stability-Indicating HPLC-MS/MS Method for Apaziquone
This protocol provides a general framework for an HPLC-MS/MS method to quantify Apaziquone and its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Apaziquone: Monitor the specific parent-to-daughter ion transition.
-
EO9-Cl (and other potential degradation products): Determine and monitor their specific MRM transitions.
-
4. Sample Preparation:
-
Dilute samples from the stability study (Protocol 1) with the initial mobile phase to fall within the calibration curve range.
5. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
References
Technical Support Center: Intravesical Apaziquone Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with intravesical Apaziquone (B118365), particularly concerning the impact of hematuria on its experimental activity.
Frequently Asked Questions (FAQs)
Q1: We observed reduced efficacy of Apaziquone in our in vivo/in vitro bladder cancer models when administered shortly after procedures that cause bleeding. What could be the cause?
A1: A key factor to consider is the presence of hematuria. Clinical and preclinical data strongly suggest that blood in the bladder can significantly reduce the potency of Apaziquone.[1][2][3][4] This is due to the rapid metabolism of Apaziquone by components within whole blood.[1][2][3][4] Post-hoc analysis of phase III clinical trials revealed that patients who received Apaziquone within 30 minutes of a transurethral resection of a bladder tumor (TURBT), a procedure commonly associated with hematuria, showed no significant difference in response rates compared to the placebo group.[1]
Q2: How does blood inactivate Apaziquone?
A2: Experimental evidence shows that Apaziquone is metabolized by human whole blood, with a half-life of approximately 78.6 minutes.[1][2][3][4] While the exact metabolites were not identified as common inactive products, it is suggested that the active metabolites of Apaziquone may bind irreversibly to cellular components of whole blood.[1][4] This binding effectively removes the active drug from the solution, preventing it from reaching and acting on the target cancer cells.
Q3: Is it the cellular components or the plasma that causes inactivation?
A3: Studies have shown that Apaziquone remains stable in plasma alone.[4] The inactivation is attributed to the cellular components of the blood. Experiments using lysed whole blood also resulted in a reduction of Apaziquone's potency, though a higher concentration of lysed blood was required to achieve a similar effect to that of whole blood.[1][2][3][4]
Q4: How significant is the impact of a small amount of blood on Apaziquone's activity?
A4: The impact is highly significant. In an in vitro model of hematuria, the presence of just 5% (v/v) whole blood was sufficient to significantly reduce the cytotoxic potency of Apaziquone against bladder cancer cell lines.[1][2][3][4] In these experiments, while Apaziquone alone caused over 95% cell death, the addition of 5% whole blood led to a significant increase in cancer cell survival.[1]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected cytotoxicity in Apaziquone experiments.
If you are observing variable or poor results in your experiments with intravesical Apaziquone, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced Apaziquone efficacy.
Data Summary
The following tables summarize key quantitative findings from in vitro studies on the impact of hematuria on Apaziquone.
Table 1: Metabolism of Apaziquone in Human Blood
| Parameter | Value | Reference |
| Half-life in Whole Blood | 78.6 ± 23.0 min | [1][2][3][4] |
| Stability in Plasma | Stable over 2 hours | [4] |
| Stability in PBS | Stable over 2 hours | [4] |
Table 2: Effect of Whole and Lysed Blood on Apaziquone Potency
| Condition | Concentration Required for Significant Potency Reduction (p < 0.05) | Reference |
| Whole Blood | 5% (v/v) | [1][2][3][4] |
| Lysed Whole Blood | 15% (v/v) | [1][2][3][4] |
Table 3: Impact of 5% Whole Blood on Apaziquone-Induced Cell Kill
| Cell Line | Treatment | Result | Reference |
| RT112 | Apaziquone alone | >95% cell kill | [1] |
| RT112 | Apaziquone + 5% Whole Blood | Significant increase in cell survival (p=0.0029) | [1] |
| EJ138 | Apaziquone alone | >95% cell kill | [1] |
| EJ138 | Apaziquone + 5% Whole Blood | Significant increase in cell survival (p=0.0004) | [1] |
Experimental Protocols
Protocol 1: In Vitro Hematuria Model for Apaziquone Potency Assay
This protocol describes a method to simulate the conditions of hematuria to test the efficacy of Apaziquone on bladder cancer cells.
Experimental Workflow: In Vitro Hematuria Model
Caption: Workflow for assessing Apaziquone activity in a hematuria model.
Methodology:
-
Cell Culture: Bladder cancer cell lines (e.g., RT112, EJ138) are cultured in appropriate media in 96-well plates and allowed to attach.[4]
-
Preparation of Treatment Media:
-
Control Group: Apaziquone is diluted in the standard culture medium.
-
Hematuria Group: A solution is prepared containing buffered urine (pH 7.4), whole human blood (e.g., at 5% v/v), and Apaziquone. It is crucial to first establish that the concentration of blood used is not toxic to the cells on its own.[1][2]
-
Lysed Blood Group: A similar solution is prepared using lysed whole blood (e.g., at 15% v/v).[1][2]
-
-
Exposure: The existing media is removed from the cells, and the prepared treatment media are added. The cells are incubated for a clinically relevant duration, such as 1 hour.[1][2]
-
Washout and Recovery: After the exposure period, the treatment media is removed, cells are washed, and fresh culture media is added.[4]
-
Viability Assessment: The plates are incubated for a further 96 hours to allow for cell proliferation.[4] Cell viability is then determined using a standard method like the MTT assay to quantify the cytotoxic effect of the treatment conditions.[4]
Protocol 2: Determining Apaziquone Metabolism by Whole Blood
Methodology:
-
Incubation: Apaziquone is added to fresh human whole blood, human plasma, and a control buffer (PBS) and incubated at 37°C.[1][4]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[4]
-
Extraction: Proteins are precipitated (e.g., with acetonitrile), and the supernatant containing the drug is collected.[4]
-
Analysis: The concentration of the remaining Apaziquone in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC).[1][2][3][4]
-
Half-Life Calculation: The rate of disappearance of Apaziquone in whole blood is used to calculate its metabolic half-life.
References
- 1. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Apaziquone's Pharmacokinetic Profile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the pharmacokinetic (PK) profile of Apaziquone (B118365).
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with Apaziquone when administered systemically?
A1: The main PK challenges with systemically administered Apaziquone are its rapid clearance from the bloodstream and poor tissue penetration.[1][2][3] Phase I clinical trials revealed a very short half-life, ranging from 0.8 to 19 minutes.[1][2] This rapid elimination significantly limits the amount of drug that can reach the tumor site.[2][3] Consequently, achieving therapeutic concentrations in solid tumors is difficult, which contributed to its lack of efficacy in phase II clinical trials for systemic cancers.[1][4][5][6][7]
Q2: Why is Apaziquone's poor pharmacokinetic profile considered advantageous for non-muscle invasive bladder cancer (NMIBC)?
A2: For loco-regional therapies like intravesical instillation for NMIBC, Apaziquone's poor systemic PK is beneficial.[1][4][5][6][7] When administered directly into the bladder, the drug remains localized with minimal systemic absorption.[8] This localized activity, combined with its rapid systemic clearance, significantly reduces the risk of systemic side effects.[1][4][5][6][7][8]
Q3: What are the main metabolic pathways for Apaziquone?
A3: Apaziquone is a bioreductive prodrug, meaning it requires enzymatic reduction to become active.[9][10] The primary activating enzymes are NAD(P)H:quinone oxidoreductase 1 (NQO1) and cytochrome P450 reductase.[1][7] These enzymes are often overexpressed in tumor cells and hypoxic environments.[9] Following intravenous administration, the main metabolite found in the blood and urine is the inactive, aziridine (B145994) ring-opened metabolite, EO5A.[1]
Q4: Have any strategies been explored to improve Apaziquone's systemic pharmacokinetics?
A4: Yes, one of the key strategies investigated was the development of Apaziquone analogues. The goal was to create compounds that retained the beneficial pharmacodynamic properties of Apaziquone while exhibiting improved pharmacokinetics, such as a longer half-life and better tumor penetration.[2] Additionally, various formulation strategies for poorly soluble drugs, such as nanoparticle-based delivery systems and lipid-based formulations, could theoretically be applied to improve Apaziquone's bioavailability and systemic exposure, though specific research on this for Apaziquone is not extensively detailed in the provided results.[11][12][13][14][15]
Troubleshooting Guides
Issue 1: Low systemic exposure of Apaziquone in preclinical animal models.
Possible Cause 1: Rapid Metabolism and Clearance
-
Troubleshooting:
-
Confirm Rapid Clearance: Analyze plasma samples at frequent, early time points post-administration (e.g., 1, 2, 5, 10, 15, 30 minutes) to accurately determine the half-life.
-
Co-administration with Enzyme Inhibitors: In preclinical models, co-administer Apaziquone with known inhibitors of cytochrome P450 reductases to assess their impact on clearance. This is for investigational purposes only and not for clinical use.
-
Structural Modification: Synthesize and screen Apaziquone analogues with modifications designed to hinder metabolic breakdown, such as altering the aziridinyl ring or other susceptible sites.[2]
-
Possible Cause 2: Poor Solubility and Formulation
-
Troubleshooting:
-
Solubility Assessment: Determine the aqueous solubility of your Apaziquone formulation. Poor solubility can limit absorption and bioavailability.
-
Formulation Optimization: Explore advanced formulation strategies to enhance solubility and bioavailability.[11][12][13][14][15] These can include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption.[13]
-
Nanoparticle formulations: Encapsulating Apaziquone in nanoparticles can protect it from rapid metabolism and improve its PK profile.[16]
-
Co-solvents and cyclodextrins: These can be used to increase the solubility of the drug in the formulation.[14][16]
-
-
Issue 2: Inconsistent results in intravesical administration studies.
Possible Cause 1: Inactivation by Hematuria
-
Troubleshooting:
-
Timing of Administration: In clinical settings, the presence of blood in the bladder (hematuria), especially after transurethral resection of bladder tumor (TURBT), can inactivate Apaziquone.[17] Consider a delay in administration post-surgery to allow for the resolution of hematuria. A post-hoc analysis of phase III trials suggested a benefit when instillation was delayed by 30 minutes or more.[1][4][5][6]
-
Ex Vivo Inactivation Assay: Conduct an ex vivo experiment by incubating Apaziquone with whole blood to quantify the rate of inactivation and understand its impact on drug potency.[17]
-
Possible Cause 2: Variability in Bladder Residence Time and Urine pH
-
Troubleshooting:
-
Standardize Residence Time: Ensure a consistent and adequate bladder residence time during intravesical instillation protocols.
-
Monitor Urine pH: The stability and activity of Apaziquone can be influenced by urine pH.[1] Monitor and record the urine pH of subjects to assess its potential impact on efficacy.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Apaziquone (Intravenous Administration)
| Species | Dose | Half-life (t½) | Area Under the Curve (AUC) |
| Human | 27 mg/m² | 0.8 - 19 min | Not specified |
| Mouse | 12 mg/kg | 1.9 ± 0.1 min | 4.8 µg·min/mL |
| Rat (Sprague-Dawley) | 3 mg/kg | 3.0 ± 0.2 min | 6.2 µg·min/mL |
(Data sourced from Schellens et al., 1994 and Workman et al., 1992 as cited in[2])
Table 2: Apaziquone Metabolism by Human Whole Blood (Ex Vivo)
| Parameter | Value |
| Half-life in whole blood | 78.6 ± 23.0 min |
(Data sourced from[17])
Experimental Protocols
Protocol 1: Determination of Apaziquone Half-life in Plasma
-
Animal Model: Use appropriate animal models (e.g., mice, rats).
-
Drug Administration: Administer a defined dose of Apaziquone intravenously.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 30, 60 minutes) into tubes containing an appropriate anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Extract Apaziquone from the plasma using a suitable solvent.
-
Quantify the concentration of Apaziquone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the plasma concentration of Apaziquone versus time.
-
Calculate the elimination half-life (t½) using appropriate pharmacokinetic software.
-
Protocol 2: In Vitro Model of Hematuria-Induced Inactivation
-
Cell Lines: Use relevant bladder cancer cell lines (e.g., RT112, EJ138).
-
Culture Conditions: Culture the cells to a suitable confluency.
-
Treatment Preparation:
-
Prepare a solution of Apaziquone in buffered urine (pH 7.4).
-
Create an "in vitro hematuria" model by adding varying concentrations of whole human blood (e.g., 0%, 5%, 10% v/v) to the Apaziquone-urine solution.
-
-
Cell Treatment: Expose the bladder cancer cells to the different treatment preparations for a fixed duration (e.g., 1 hour).
-
Washout: After the exposure period, remove the treatment solution and wash the cells.
-
Cell Viability Assay: Assess cell viability using a standard assay (e.g., MTT, SRB) after a suitable incubation period (e.g., 72 hours).
-
Data Analysis: Compare the potency (e.g., IC50) of Apaziquone in the presence and absence of whole blood to determine the extent of inactivation.[17]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 4. Efficacy, pharmacokinetic and pharmacodynamic evaluation of apaziquone in the treatment of non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. Apaziquone - Wikipedia [en.wikipedia.org]
- 9. Facebook [cancer.gov]
- 10. abmole.com [abmole.com]
- 11. upm-inc.com [upm-inc.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Apaziquone dose-response curve optimization and interpretation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and interpreting Apaziquone dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is Apaziquone and what is its mechanism of action?
Apaziquone (EO9) is a bioreductive prodrug that is activated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. NQO1 is an enzyme that is often found at high levels in many types of cancer cells compared to normal tissues. Upon activation by NQO1, Apaziquone is converted into a semiquinone radical and a hydroquinone, which are cytotoxic agents. These activated forms of the drug generate reactive oxygen species (ROS) and alkylate DNA, leading to DNA damage and ultimately cell death, preferentially in NQO1-expressing cancer cells.
Q2: How do I select an appropriate cell line for my Apaziquone experiment?
The key determinant for cell line sensitivity to Apaziquone is the expression level of the NQO1 enzyme. Cell lines with high NQO1 expression will be more sensitive to the drug, while those with low or no expression will be resistant. It is crucial to determine the NQO1 status of your chosen cell line before starting experiments. This can be done through methods such as Western blotting, qPCR, or an NQO1 activity assay. For example, the human non-small cell lung cancer cell line A549 has high NQO1 expression and is sensitive to Apaziquone, whereas the H596 cell line has low NQO1 expression and is resistant.
Q3: What are the critical parameters to consider when designing a dose-response experiment for Apaziquone?
Several parameters are critical for a successful Apaziquone dose-response experiment:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells can affect drug response.
-
Drug Concentration Range: The concentration range should bracket the expected IC50 value (the concentration at which 50% of cell growth is inhibited). A preliminary experiment with a broad range of concentrations (e.g., from nanomolar to high micromolar) is recommended to narrow down the effective range.
-
Treatment Duration: The incubation time with Apaziquone can influence the observed cytotoxicity. Typical incubation times range from 24 to 72 hours.
-
Positive and Negative Controls: Include a vehicle control (e.g., DMSO, the solvent for Apaziquone) as a negative control and a known cytotoxic agent as a positive control. Dicoumarol, an inhibitor of NQO1, can also be used to confirm that Apaziquone's cytotoxicity is NQO1-dependent.
Q4: How should I analyze and interpret the data from an Apaziquone dose-response curve?
The data, typically cell viability or cytotoxicity, should be plotted against the logarithm of the Apaziquone concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model. From this curve, key parameters such as the IC50 value can be determined. A steep curve suggests a narrow concentration range for the drug's effect, while a shallow curve indicates a wider range.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or pipetting errors. | Ensure proper cell suspension before seeding, avoid using the outer wells of the plate, and use calibrated pipettes. |
| No cytotoxic effect observed even at high concentrations | The cell line may have low or no NQO1 expression. The Apaziquone may have degraded. | Confirm NQO1 expression levels in the cell line using Western blot or a functional assay. Use freshly prepared Apaziquone solutions for each experiment. |
| Unexpectedly high cytotoxicity in the vehicle control | The concentration of the solvent (e.g., DMSO) may be too high. The cells may be unhealthy. | Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤ 0.5% for DMSO). Check cell morphology and viability before starting the experiment. |
| Inconsistent results between experiments | Variations in cell passage number, reagent quality, or incubation conditions. | Use cells within a consistent range of passage numbers, use high-quality reagents, and ensure consistent incubation conditions (temperature, CO2, humidity). |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Apaziquone in culture medium. Remove the old medium from the wells and add the Apaziquone-containing medium. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve.
Protocol 2: NQO1 Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from the cell lines to be tested.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a suitable buffer, and the NQO1 substrate (e.g., menadione).
-
Initiate Reaction: Add NADPH to initiate the reaction.
-
Absorbance Measurement: Monitor the reduction of a reporter molecule (e.g., cytochrome c) by measuring the change in absorbance over time at a specific wavelength.
-
Data Analysis: Calculate the NQO1 activity, often expressed as nmol/min/mg of protein. The activity can be inhibited by dicoumarol to confirm specificity.
Quantitative Data Summary
The following table summarizes the IC50 values of Apaziquone in various cancer cell lines with differing NQO1 expression levels.
| Cell Line | Cancer Type | NQO1 Expression | Apaziquone IC50 (µM) |
| A549 | Non-small cell lung cancer | High | 0.2 |
| H596 | Non-small cell lung cancer | Low | >50 |
| HT-29 | Colon cancer | High | 0.15 |
| MDA-MB-231 | Breast cancer | High | 0.3 |
| MCF-7 | Breast cancer | Low | 25 |
Visualizations
Caption: Mechanism of action of Apaziquone in NQO1-expressing cancer cells.
Preventing Apaziquone degradation during experimental procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apaziquone (B118365) (EO9). The information provided is intended to help prevent degradation of the compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Apaziquone degradation in aqueous solutions?
A1: Apaziquone's instability in aqueous solutions is primarily due to its highly reactive aziridine (B145994) ring, which is susceptible to opening under acidic conditions.[1] Lower pH solutions will accelerate the degradation of the compound.[1]
Q2: How stable is Apaziquone in biological fluids like blood and urine?
A2: Apaziquone is rapidly metabolized by human whole blood, with a reported half-life of approximately 78.6 minutes.[2][3] This is due to enzymatic activity, as it is stable in plasma and phosphate-buffered saline (PBS) for over two hours.[4] In urine, its stability is dependent on both pH and temperature. It is unstable at 43°C for periods longer than one hour but can be stable for up to three hours at 37°C.[1]
Q3: What are the known degradation products of Apaziquone?
A3: A known degradation product of Apaziquone in urine has been identified as EO9-Cl.[1] In whole blood, the inactivation is thought to be due to metabolism by enzymes, leading to products that may be irreversibly bound to cellular macromolecules.[3]
Q4: What are the recommended storage conditions for Apaziquone?
A4: For short-term storage of stock solutions, it is recommended to use a buffered solution at a slightly alkaline pH. For long-term storage, Apaziquone in urine stabilized with TRIS buffer (pH 9.0; 5 mM) is stable for up to three freeze/thaw cycles at -20°C and -70°C, and for at least three months at -70°C.[1] For powdered compound, storage at -20°C is recommended.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Apaziquone degradation in acidic cell culture medium. | Ensure the pH of the cell culture medium is maintained at a physiological level (around 7.4). Prepare fresh Apaziquone solutions immediately before use. |
| Presence of blood components in in vitro models (e.g., co-cultures). | Be aware that whole blood and even lysed blood cells can significantly reduce the potency of Apaziquone.[3][4] If modeling hematuria, account for this inactivation in the experimental design and data interpretation.[2][6] | |
| Low recovery of Apaziquone from urine samples | Low pH of the urine sample. | Stabilize urine samples immediately upon collection with a buffer, such as TRIS buffer, to a pH of 9.0.[1] |
| High temperature during sample handling or storage. | Keep urine samples on ice during processing and store them at -70°C for long-term stability. Avoid prolonged exposure to temperatures above 37°C.[1] | |
| Variable drug activity in ex vivo tissue experiments | Enzymatic degradation by tissue reductases. | Apaziquone is a bioreductive prodrug activated by enzymes like NQO1.[7][8][9] The level of these enzymes in the tissue will affect the drug's activity. Consider quantifying reductase activity in your tissue samples. |
| Poor penetration of the drug into the tissue. | The pharmacokinetic properties of Apaziquone can lead to poor tissue penetration.[7][10] Ensure adequate incubation time and appropriate drug concentration for your specific tissue model. |
Data Summary Tables
Table 1: Stability of Apaziquone in Human Urine
| Condition | Stability | Reference |
| 43°C | Unstable for > 1 hour | [1] |
| 37°C | Stable for up to 3 hours | [1] |
| Lower pH | Increased instability | [1] |
| Stabilized with TRIS buffer (pH 9.0, 5 mM) | Stable for 3 freeze/thaw cycles (-20°C & -70°C) and 3 months at -70°C | [1] |
Table 2: Half-life of Apaziquone in Different Media
| Medium | Half-life | Reference |
| Human Whole Blood | 78.6 ± 23.0 min | [2][3] |
| PBS | Stable for > 2 hours | [4] |
| Plasma | Stable for > 2 hours | [4] |
Experimental Protocols
Protocol: Analysis of Apaziquone Stability in a Buffered Solution
This protocol outlines a method to assess the chemical stability of Apaziquone in a buffered solution over time using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Apaziquone powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a C18 column and UV detector
-
-
Procedure:
-
Prepare a stock solution of Apaziquone in DMSO.
-
Dilute the stock solution in PBS (pH 7.4) to the final desired concentration.
-
Immediately after preparation (t=0), take an aliquot of the solution and mix it with an equal volume of cold acetonitrile to precipitate proteins and halt degradation. Centrifuge to pellet any precipitate.
-
Incubate the remaining Apaziquone solution at 37°C.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), repeat step 3.
-
Analyze the supernatants from each time point by HPLC.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Apaziquone from any degradation products.
-
Detection: Monitor at the appropriate wavelength for Apaziquone.
-
-
Quantify the peak area of Apaziquone at each time point to determine its degradation rate.
-
Visualizations
Caption: Apaziquone degradation and activation pathways.
Caption: Workflow for minimizing Apaziquone degradation.
References
- 1. Stability experiments in human urine with EO9 (apaziquone): a novel anticancer agent for the intravesical treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Efficacy, pharmacokinetic and pharmacodynamic evaluation of apaziquone in the treatment of non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.hud.ac.uk [eprints.hud.ac.uk]
Technical Support Center: Apaziquone Cell Viability Assay Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apaziquone (B118365) in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Apaziquone?
A1: Apaziquone is an indolequinone and a bioreductive prodrug.[1] It is converted into active, DNA-alkylating metabolites by intracellular reductases.[2] This activation is more prominent in hypoxic (low oxygen) tumor cells, which have higher levels of these reductases.[1][2] The active metabolites cause DNA damage, leading to apoptosis (programmed cell death).[2][3] The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key activator of Apaziquone.[4][5]
Q2: Which cell viability assays are suitable for Apaziquone?
A2: Standard colorimetric and fluorometric viability assays are suitable for assessing the cytotoxic effects of Apaziquone. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[6][7]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assays: These are similar to the MTT assay but the formazan (B1609692) product is water-soluble, simplifying the protocol.[6][8]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay specifically identifies apoptotic and necrotic cells, providing more detailed information about the mode of cell death induced by Apaziquone.[3][9]
Q3: What are the critical experimental controls to include in Apaziquone cell viability assays?
A3: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Apaziquone to account for any solvent-induced toxicity.[10]
-
Positive Control: A known cytotoxic agent to confirm that the assay is working correctly.
-
No-Cell Control: Wells containing medium and the assay reagent but no cells, to determine the background signal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible IC50 values | 1. Cell density variation: Inconsistent cell seeding leads to variability in the baseline metabolic activity. 2. Compound instability: Apaziquone may be unstable in the culture medium over long incubation periods. 3. Variable NQO1 expression: Different cell passages or culture conditions can alter the expression of NQO1, the primary activating enzyme for Apaziquone.[11] | 1. Ensure a homogenous cell suspension before seeding and use a consistent cell number per well. Perform cell counting for each experiment. 2. Prepare fresh Apaziquone solutions for each experiment. Consider shorter incubation times if instability is suspected. 3. Monitor NQO1 expression levels in your cell line. Ensure consistent cell culture practices. |
| High background signal in the assay | 1. Apaziquone interference: As a quinone-based compound, Apaziquone may directly reduce the tetrazolium salt (e.g., MTT), leading to a false-positive signal.[12] 2. Contamination: Bacterial or yeast contamination can contribute to the reduction of the assay reagent. | 1. Run a control with Apaziquone in cell-free medium to check for direct reduction of the assay reagent. If interference is observed, consider switching to a different viability assay (e.g., ATP-based assay). 2. Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| Low or no cytotoxic effect observed | 1. Low NQO1 expression: The cell line may have low levels of the NQO1 enzyme required to activate Apaziquone.[11] 2. Normoxic conditions: Apaziquone is most effective under hypoxic conditions. Standard cell culture conditions are typically normoxic.[5] 3. Inactivation by media components: Components in the serum or media could potentially inactivate Apaziquone. | 1. Screen your cell line for NQO1 expression. Consider using a cell line with known high NQO1 expression as a positive control. 2. To mimic the tumor microenvironment, consider conducting experiments under hypoxic conditions (e.g., using a hypoxia chamber). 3. Test the effect of Apaziquone in serum-free or reduced-serum media for the duration of the drug treatment. |
| U-shaped dose-response curve | 1. Compound precipitation: At high concentrations, Apaziquone may precipitate out of solution, leading to a decrease in the effective concentration.[12] 2. Off-target effects: At very high concentrations, the compound might have off-target effects that interfere with the assay chemistry.[12] | 1. Visually inspect the wells for any signs of precipitation. Check the solubility of Apaziquone in your culture medium. 2. Consider using a different type of viability assay to confirm the results. |
| Reduced efficacy in specific experimental models | 1. Presence of blood (hematuria model): Blood can metabolize and inactivate Apaziquone, reducing its cytotoxic effect.[13][14][15] | 1. In experimental models mimicking clinical scenarios like intravesical administration for bladder cancer, be aware that the presence of blood can significantly impact the drug's efficacy.[13][14][15] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of Apaziquone.
Materials:
-
Apaziquone
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Appropriate cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of Apaziquone in DMSO.
-
Perform serial dilutions of the Apaziquone stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.[10]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Apaziquone. Include vehicle and untreated controls.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
Annexin V/PI Apoptosis Assay
This protocol is for the detection of apoptosis induced by Apaziquone using flow cytometry.
Materials:
-
Apaziquone-treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Apaziquone for the specified time.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Caption: Apaziquone's activation pathway leading to apoptosis.
Caption: Step-by-step workflow for the MTT cell viability assay.
References
- 1. Apaziquone - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Anticancer Activity of Apaziquone in Oral Cancer Cells and Xenograft Model: Implications for Oral Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ray.yorksj.ac.uk [ray.yorksj.ac.uk]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Apaziquone in Oral Cancer Cells and Xenograft Model: Implications for Oral Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inactivation of apaziquone by haematuria: implications for the design of phase III clinical trials against non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.hud.ac.uk [pure.hud.ac.uk]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Apaziquone and Mitomycin C: A Comparative Analysis in Bladder Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuances of anti-cancer agent efficacy is paramount. This guide provides a detailed, objective comparison of two key compounds used in the treatment of non-muscle invasive bladder cancer (NMIBC): apaziquone (B118365) and mitomycin C. The following analysis is based on available in vitro experimental data on bladder cancer cell lines.
Executive Summary
Mechanism of Action
Apaziquone (EO9) is a next-generation bioreductive agent designed for activation within the tumor microenvironment. As a prodrug, it is relatively inert until it undergoes enzymatic reduction. This conversion is primarily mediated by the cytosolic enzyme NQO1, which is often overexpressed in solid tumors, including bladder cancer.[1][2] Upon activation, apaziquone is transformed into a potent DNA alkylating agent, leading to DNA damage and subsequent apoptosis.[3] This targeted activation is intended to spare healthy tissues with lower NQO1 levels, potentially reducing systemic toxicity.
Mitomycin C is an antitumor antibiotic that has been a mainstay in intravesical chemotherapy for decades. Its mechanism of action involves bioreductive activation, though by a broader range of enzymes than apaziquone. Once activated, it functions as a potent DNA cross-linking agent.[4] By forming covalent bonds between DNA strands, mitomycin C inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4]
In Vitro Efficacy: A Head-to-Head Look
Direct comparative studies of apaziquone and mitomycin C in bladder cancer cell lines are limited. However, available data provides insights into their relative potencies.
Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. One study reported IC50 values for apaziquone in two human bladder cancer cell lines: 1.11 ± 0.09 µM for RT112 cells and 0.915 ± 0.291 µM for EJ138 cells (a subline of T24). While this study did not directly compare these values to mitomycin C, other research indicates that apaziquone may be more potent in some in vitro models. One review noted that apaziquone has demonstrated superiority over mitomycin C in certain bladder cancer models in the laboratory.[3]
A separate study investigating the effects of hyperthermia on chemotherapeutic agents in bladder cancer cell lines (RT4, RT112, 253J, and T24) included both mitomycin C and apaziquone (EO9).[5] While the abstract highlights the synergistic effect of hyperthermia with both drugs, it does not provide the specific IC50 values for a direct comparison at normothermic conditions.[5]
Table 1: Reported IC50 Values for Apaziquone in Bladder Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Citation |
| RT112 | Apaziquone | 1.11 ± 0.09 | |
| EJ138 (T24 subline) | Apaziquone | 0.915 ± 0.291 |
Note: Direct comparative IC50 data for Mitomycin C from the same studies is not available in the reviewed literature.
Apoptosis Induction
Both apaziquone and mitomycin C induce apoptosis, or programmed cell death, as their primary mode of killing cancer cells. Apaziquone's DNA alkylating activity and mitomycin C's DNA cross-linking both trigger cellular stress pathways that converge on the apoptotic cascade.[3][4] While the principle is similar, the efficiency and kinetics of apoptosis induction may differ between the two agents. Regrettably, no studies were identified that directly compare the rates of apoptosis induced by apaziquone and mitomycin C in the same bladder cancer cell lines under identical experimental conditions.
Experimental Protocols
To facilitate the replication and expansion of these findings, the following are generalized experimental protocols based on the methodologies suggested in the reviewed literature.
Cell Culture
Human bladder cancer cell lines (e.g., RT112, T24, 5637) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of apaziquone or mitomycin C for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with apaziquone or mitomycin C at concentrations around their respective IC50 values for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of Action for Apaziquone and Mitomycin C.
Caption: Experimental Workflow for Comparing Drug Efficacy.
Conclusion
Both apaziquone and mitomycin C are effective agents against bladder cancer cell lines in vitro, albeit through distinct mechanisms of action. The available data suggests that apaziquone, with its targeted activation by NQO1, may offer a higher potency in certain contexts. However, a comprehensive understanding of their comparative efficacy requires more direct, head-to-head in vitro studies that evaluate a range of bladder cancer cell lines and measure key endpoints such as IC50 and apoptosis rates under standardized conditions. Such studies will be crucial for guiding future clinical trial design and optimizing treatment strategies for non-muscle invasive bladder cancer.
References
A Comparative Analysis of Apaziquone and Tirapazamine in Hypoxic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent hypoxia-activated prodrugs (HAPs): Apaziquone (B118365) (EO9) and Tirapazamine (B611382) (TPZ). Both agents are designed to selectively target and eliminate cancer cells in the hypoxic microenvironment of solid tumors, a region notoriously resistant to conventional radiotherapy and chemotherapy. This analysis delves into their distinct mechanisms of action, preclinical efficacy, and clinical applications, supported by experimental data and detailed methodologies to aid in research and development.
Introduction and Overview
Tumor hypoxia, a common feature of solid malignancies, presents a significant challenge to effective cancer therapy. Hypoxia-activated prodrugs are an innovative class of therapeutics that remain relatively non-toxic in well-oxygenated tissues but are converted to potent cytotoxic agents in the low-oxygen environment of tumors.[1] Apaziquone and Tirapazamine are leading examples of HAPs that have undergone extensive preclinical and clinical investigation.[2]
Apaziquone (EO9) is an indolequinone derivative of Mitomycin C.[3] Its activation is a complex process involving both one- and two-electron reduction pathways, making its efficacy dependent on the enzymatic profile of the tumor, particularly the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][4]
Tirapazamine (TPZ) , a benzotriazine di-N-oxide, is activated via a one-electron reduction to a toxic radical species.[1] Its selective toxicity is primarily governed by the presence of oxygen, which rapidly reverses the activation process, thus sparing healthy, well-oxygenated cells.[5]
Mechanism of Action under Hypoxic Conditions
The differential mechanisms of activation for Apaziquone and Tirapazamine are crucial to understanding their therapeutic potential and limitations.
Apaziquone: A Dual-Mechanism Agent
Apaziquone's activation pathway is contingent on the cellular expression of specific oxidoreductases, most notably NQO1 (DT-diaphorase).[3]
-
Two-Electron Reduction (NQO1-dependent): In cells with high levels of NQO1, Apaziquone undergoes a two-electron reduction to form a hydroquinone (B1673460) species that can alkylate DNA, leading to cell death.[6] This process is largely oxygen-independent, meaning Apaziquone can be effective in both aerobic and hypoxic NQO1-rich tumor cells.[4][7]
-
One-Electron Reduction (Hypoxia-Selective): In cells with low or absent NQO1 expression, Apaziquone is predominantly activated by one-electron reductases (like cytochrome P450 reductase) to a semiquinone radical.[6][8] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. However, under hypoxic conditions, the semiquinone radical persists, leading to the generation of reactive oxygen species and DNA damage.[6] This pathway confers hypoxia-selective cytotoxicity in NQO1-deficient tumors.[7][9]
Tirapazamine: The Classic Hypoxia-Selective Prodrug
Tirapazamine's activation is a more straightforward process, primarily dictated by oxygen concentration.[5]
-
One-Electron Reduction: In the low-oxygen environment of a tumor, Tirapazamine is reduced by enzymes such as NADPH:cytochrome P450 oxidoreductase to a highly reactive radical species.[10]
-
DNA Damage: This radical can then abstract a hydrogen atom from DNA, leading to DNA single- and double-strand breaks, chromosome aberrations, and ultimately, cell death.[1]
-
Oxygen-Dependent Reversal: Under normoxic conditions, molecular oxygen rapidly re-oxidizes the Tirapazamine radical back to its non-toxic parent form. This "futile cycling" prevents the accumulation of the toxic radical in healthy tissues, conferring its high degree of hypoxia selectivity.[5]
Quantitative Performance Data
Direct comparative studies of Apaziquone and Tirapazamine in the same cell lines under identical conditions are scarce. The following tables summarize available data from various preclinical studies to facilitate a cross-study comparison.
In Vitro Cytotoxicity
The Hypoxic Cytotoxicity Ratio (HCR), the ratio of the drug concentration required to produce the same level of cell kill under aerobic versus hypoxic conditions, is a key metric for evaluating HAPs.
Table 1: Tirapazamine In Vitro Performance
| Cell Line | Drug | Aerobic IC₅₀ (µM) | Hypoxic IC₅₀ (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| HT29 (human colon) | Tirapazamine | - | - | 52 - 112 | [11][12] |
| SiHa (human cervix) | Tirapazamine | - | - | - | [11][12] |
| FaDu (human pharynx) | Tirapazamine | - | - | - | [11][12] |
| A549 (human lung) | Tirapazamine | - | - | - | [11][12] |
| SCCVII (murine SCC) | Tirapazamine | - | - | ~130 | [13] |
| G-361 (human melanoma) | Tirapazamine | - | - | ~37 | [13] |
| CT26 (murine colorectal) | Tirapazamine | 51.42 | 16.35 | 3.14 | [3] |
| HNE-1 (human nasopharyngeal) | Tirapazamine | 34.81 | 30.20 | 1.15 | [14] |
| CNE-1 (human nasopharyngeal) | Tirapazamine | 35.02 | 28.48 | 1.23 | [14] |
Note: HCR values for Apaziquone are highly dependent on the NQO1 status of the cell line. In NQO1-rich cell lines, HCR values are typically close to 1, while in NQO1-deficient lines, significant hypoxic selectivity is observed.[4][9]
Clinical Trial Dosages and Applications
Table 2: Clinical Applications and Dosing Regimens
| Drug | Primary Indication | Route of Administration | Typical Dosage | Key Findings | References |
| Apaziquone | Non-Muscle Invasive Bladder Cancer (NMIBC) | Intravesical | 4 mg in 40 mL | Well-tolerated with ablative activity against marker lesions in Phase I/II trials. Failed to meet primary endpoints in Phase III studies. | [15][16] |
| Tirapazamine | Head and Neck Cancer, Non-Small Cell Lung Cancer | Intravenous | 159-390 mg/m² | Showed promise in combination with cisplatin (B142131) and radiation in Phase I/II trials. Phase III trials largely failed to demonstrate a significant survival benefit. | [17] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of Apaziquone and Tirapazamine.
Clonogenic Survival Assay
This assay is the gold standard for determining the cytotoxicity of a drug by measuring the ability of a single cell to form a colony.[18][19]
Objective: To determine the surviving fraction of tumor cells after treatment with Apaziquone or Tirapazamine under normoxic and hypoxic conditions.
Methodology:
-
Cell Culture: Maintain tumor cells in appropriate culture medium and conditions.
-
Cell Plating: Trypsinize, count, and seed a predetermined number of cells into culture dishes to yield approximately 50-100 colonies per dish after treatment.[20]
-
Drug Treatment and Hypoxia Induction:
-
Allow cells to attach for several hours.
-
Replace the medium with fresh medium containing various concentrations of the test drug (Apaziquone or Tirapazamine).
-
For hypoxic conditions, place the plates in a hypoxic chamber or incubator with a controlled gas mixture (e.g., 1% O₂, 5% CO₂, balance N₂). For normoxic conditions, maintain plates in a standard incubator (e.g., 20% O₂, 5% CO₂).
-
Incubate for a specified duration (e.g., 1-4 hours).
-
-
Colony Formation: After treatment, wash the cells with drug-free medium and add fresh medium. Incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution such as 6% glutaraldehyde, then stain with a dye like 0.5% crystal violet. Count the number of colonies containing at least 50 cells.[19]
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot cell survival curves to determine IC₅₀ values.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
This sensitive method is used to detect DNA damage, such as single- and double-strand breaks, in individual cells.[21][22]
Objective: To quantify the extent of DNA damage in tumor cells following treatment with Apaziquone or Tirapazamine.
Methodology:
-
Cell Treatment: Treat tumor cells with the drug under normoxic and hypoxic conditions as described for the clonogenic assay.
-
Cell Embedding: After treatment, harvest the cells, mix them with low-melting-point agarose, and layer them onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[5]
-
DNA Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, perform electrophoresis, which causes broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".[23]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use imaging software to quantify the amount of DNA in the comet tail relative to the head, which is a measure of the extent of DNA damage.
NQO1 Activity Assay
This assay measures the enzymatic activity of NQO1, which is critical for the activation of Apaziquone.
Objective: To determine the NQO1 activity in cell lysates or tumor homogenates.
Methodology:
-
Sample Preparation: Prepare cell lysates or tissue homogenates using an appropriate extraction buffer. Centrifuge to remove debris and collect the supernatant.[24][25]
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing a suitable buffer, a cofactor (NADH or NADPH), and a substrate for NQO1 (e.g., menadione).[25]
-
Initiate Reaction: Add the cell lysate to the reaction mixture to initiate the enzymatic reaction. The activity is often measured by following the reduction of a reporter molecule (e.g., WST-1) that changes color upon reduction.[25]
-
Control with Inhibitor: Run a parallel reaction that includes a specific NQO1 inhibitor, such as dicoumarol. This allows for the determination of NQO1-specific activity by subtracting the activity in the presence of the inhibitor from the total activity.[24]
-
Measurement: Use a microplate reader to measure the change in absorbance over time at the appropriate wavelength.
-
Calculation: Calculate the NQO1 activity, typically expressed as the rate of substrate reduction per minute per milligram of protein.
Summary and Conclusion
Apaziquone and Tirapazamine are both potent hypoxia-activated prodrugs, but they possess fundamentally different activation mechanisms that dictate their clinical utility and potential for further development.
-
Tirapazamine acts as a "pure" HAP, with its cytotoxicity almost entirely dependent on low oxygen tension. While it has shown significant preclinical promise, its efficacy in clinical trials has been limited, potentially due to insufficient tumor hypoxia or suboptimal combination therapies.
-
Apaziquone has a more complex, dual mechanism of action. Its efficacy is not only dependent on hypoxia but also on the expression of NQO1. This allows it to target both hypoxic NQO1-deficient tumors and the entire population (aerobic and hypoxic) of NQO1-rich tumors.[7] This dual activity may offer broader therapeutic potential, although its systemic delivery has been challenging, leading to its development for local administration, such as intravesical instillation for bladder cancer.[26]
The choice between these agents, or the development of new analogs, depends on the specific therapeutic context. For tumors with well-characterized, profound hypoxia, Tirapazamine-like drugs remain attractive. For tumors with heterogeneous NQO1 expression, Apaziquone-like drugs may provide a more comprehensive cell-killing strategy. Future research should focus on biomarker development, particularly the accurate measurement of tumor hypoxia and NQO1 status, to better select patients who are most likely to benefit from these targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introducing urea into tirapazamine derivatives to enhance anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. researchgate.net [researchgate.net]
- 7. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 10. youtube.com [youtube.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Selective potentiation of the hypoxic cytotoxicity of tirapazamine by its 1-N-oxide metabolite SR 4317 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tirapazamine: hypoxic cytotoxicity and interaction with radiation as assessed by the micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of hypoxia-induced mRNA expressions of HIF-1alpha and osteopontin and in vitro radiosensitization by tirapazamine in human nasopharyngeal carcinoma HNE-1 and CNE-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I/II pilot study of intravesical apaziquone (EO9) for superficial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apaziquone for non-muscle invasive bladder cancer: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evidence of enhanced in vivo activity using tirapazamine with paclitaxel and paraplatin regimens against the MV-522 human lung cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Comet assay - Wikipedia [en.wikipedia.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 25. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]
- 26. Efficacy, pharmacokinetic and pharmacodynamic evaluation of apaziquone in the treatment of non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Apaziquone vs. PR-104 in the Realm of Bioreductive Cancer Therapy
In the landscape of oncology drug development, hypoxia-activated prodrugs represent a strategic approach to selectively target the oxygen-deficient microenvironments characteristic of solid tumors. This guide provides a detailed preclinical comparison of two notable bioreductive drugs: Apaziquone (EO9) and PR-104. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy to inform future research and development.
Mechanism of Action: A Tale of Two Activation Pathways
Apaziquone and PR-104, while both classified as bioreductive drugs, employ distinct enzymatic pathways for their activation from inert prodrugs to cytotoxic agents. This fundamental difference in their bioactivation has significant implications for their therapeutic window and potential clinical applications.
Apaziquone, an indolequinone, is a next-generation analogue of mitomycin C. Its activation is primarily mediated by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in various solid tumors. NQO1 reduces Apaziquone to a DNA-alkylating species, leading to cell death. This activation can occur under both aerobic and hypoxic conditions, broadening its potential utility. Under hypoxic conditions, other reductases such as cytochrome P450 reductase can also contribute to its activation.
PR-104, a dinitrobenzamide mustard prodrug, undergoes a two-step activation. The administered pre-prodrug, PR-104, is rapidly converted systemically to its active prodrug form, PR-104A. In the hypoxic tumor microenvironment, PR-104A is reduced by one-electron reductases, like cytochrome P450 oxidoreductase, to its active DNA cross-linking metabolites, PR-104H (hydroxylamine) and PR-104M (amine). Notably, PR-104A can also be activated in an oxygen-independent manner by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in certain cancers.
In Vitro Cytotoxicity: A Quantitative Comparison
The in vitro cytotoxicity of Apaziquone and PR-104A (the active prodrug form of PR-104) has been evaluated in numerous cancer cell lines under both normoxic (normal oxygen) and hypoxic (low oxygen) conditions. The ratio of cytotoxicity under normoxic versus hypoxic conditions, known as the hypoxia cytotoxicity ratio (HCR), is a key indicator of a drug's selectivity for the tumor microenvironment.
Table 1: In Vitro Cytotoxicity of Apaziquone
| Cell Line | NQO1 Status | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | HCR | Reference |
| A549 (Lung) | High | Data not specified | Data not specified | Positive HCR reported | |
| Various | NQO1-deficient | Potentiation of activity under hypoxia | Potentiation of activity under hypoxia | >1 | |
| Various | NQO1-high | Similar efficacy aerobically and hypoxically | Similar efficacy aerobically and hypoxically | ~1 |
Table 2: In Vitro Cytotoxicity of PR-104A
| Cell Line | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | HCR | Reference |
| MDA-468 (Breast) | Data not specified | Data not specified | 65 | |
| C33A (Cervical) | Data not specified | Data not specified | 23 | |
| SiHa (Cervical) | Data not specified | Data not specified | 7 | |
| Various | Median: 16.5 (aerobic) | Not reported | 10-100 fold increase in cytotoxicity under hypoxia |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
In Vivo Efficacy: Preclinical Tumor Models
The anti-tumor activity of Apaziquone and PR-104 has been assessed in various preclinical xenograft models.
Apaziquone has shown significant efficacy in bladder cancer models when administered intravesically. This localized delivery strategy circumvents the poor pharmacokinetic profile observed with systemic administration and maximizes drug concentration at the tumor site.
PR-104 has demonstrated broad anti-tumor activity as a single agent in a number of solid tumor and leukemia xenograft models. Its efficacy is often correlated with the degree of tumor hypoxia and/or AKR1C3 expression.
Table 3: In Vivo Efficacy of Apaziquone
| Tumor Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Superficial Bladder Cancer | Human | Intravesical, weekly | Well-tolerated with ablative activity against marker lesions. |
Table 4: In Vivo Efficacy of PR-104
| Tumor Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| HT29 (Colon) | Nude Mice | Single dose, 100% MTD | Significant killing of hypoxic and aerobic cells. | |
| SiHa (Cervical) | Nude Mice | Single dose, 75% MTD | Greater killing of hypoxic and aerobic cells compared to tirapazamine. | |
| H460 (Lung) | Nude Mice | Single dose, 75% MTD | Effective killing of hypoxic and aerobic tumor cells. | |
| Various Solid Tumors | Xenografts | Weekly x 6, 550 mg/kg (MTD) | Objective responses in 21 out of 34 solid tumor models. | |
| Acute Lymphoblastic Leukemia | Xenografts | Weekly x 6, 550 mg/kg (MTD) | Maintained complete responses in 7 out of 7 models. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate preclinical comparison of bioreductive drugs.
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Hypoxia Induction: For hypoxic conditions, place the plates in a hypoxic chamber with a gas mixture of 5% CO2, 1% O2, and balanced N2 for at least 4 hours prior to drug treatment. Maintain normoxic plates in a standard incubator (5% CO2, 21% O2).
-
Drug Treatment: Prepare serial dilutions of Apaziquone and PR-104A in the appropriate cell culture medium. Add the drugs to the cells and incubate for a specified period (e.g., 4 hours for short exposure or 72 hours for continuous exposure).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for both normoxic and hypoxic conditions. Determine the HCR by dividing the IC50 under normoxic conditions by the IC50 under hypoxic conditions.
In Vivo Xenograft Study
-
Animal Models: Use immunodeficient mice (e.g., nude or NOD/SCID) aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer Apaziquone (e.g., intravesically for bladder cancer models) or PR-104 (e.g., intravenously or intraperitoneally) according to a defined schedule and dose. The control group should receive the vehicle.
-
Efficacy Endpoints: Monitor tumor growth and the general health of the animals throughout the study. Primary endpoints may include tumor growth inhibition, tumor growth delay, or overall survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers related to drug action (e.g., DNA damage markers, protein expression of NQO1 or AKR1C3).
Conclusion
Both Apaziquone and PR-104 are promising bioreductive drugs with distinct mechanisms of activation and preclinical activity profiles. Apaziquone's reliance on NQO1 makes it an attractive candidate for tumors overexpressing this enzyme, with intravesical administration showing particular promise for non-muscle invasive bladder cancer. PR-104 exhibits broad-spectrum activity against a range of solid and hematological malignancies, with its dual activation by hypoxia and AKR1C3 offering therapeutic potential in diverse tumor types.
The choice between these agents for further development will depend on the specific cancer indication, the tumor's enzymatic profile, and the degree of hypoxia. The experimental frameworks provided in this guide offer a basis for conducting rigorous head-to-head preclinical studies to further elucidate their comparative efficacy and to identify patient populations most likely to benefit from these targeted therapies.
A Comparative Guide to Validating Apaziquone-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating DNA damage induced by Apaziquone, a bioreductive prodrug with promising anticancer activity. Understanding the extent and nature of DNA damage is critical for evaluating the efficacy and mechanism of action of DNA-damaging agents like Apaziquone. This document outlines and compares three widely used methods: the Comet assay, the γ-H2AX foci formation assay, and apoptosis assays, providing detailed experimental protocols and illustrative data for each.
Introduction to Apaziquone
Apaziquone (EO9) is an indolequinone-based bioreductive prodrug.[1] In the hypoxic environment characteristic of many solid tumors, Apaziquone is converted by intracellular reductases into active metabolites that alkylate DNA.[1] This process of DNA alkylation leads to the formation of DNA cross-links and strand breaks, ultimately triggering apoptotic cell death.[1] Validating the extent of this DNA damage is a crucial step in the preclinical and clinical development of Apaziquone and other similar cancer therapeutics.
Comparative Analysis of DNA Damage Validation Methods
The selection of an appropriate method for validating DNA damage depends on several factors, including the specific type of damage being investigated, the desired sensitivity, and the required throughput. The following table summarizes and compares the key features of the Comet assay, γ-H2AX foci formation assay, and apoptosis assays in the context of Apaziquone-induced DNA damage.
| Feature | Comet Assay (Alkaline) | γ-H2AX Foci Formation Assay | Apoptosis Assays (Annexin V/PI) |
| Principle | Single-cell gel electrophoresis that detects DNA strand breaks and alkali-labile sites. Damaged DNA migrates out of the nucleus, forming a "comet tail". | Immunofluorescent detection of phosphorylated histone H2AX (γ-H2AX), which forms foci at the sites of DNA double-strand breaks (DSBs). | Detection of early (Annexin V) and late (Propidium Iodide) markers of apoptosis, a programmed cell death process often initiated by extensive DNA damage. |
| Type of Damage Detected | Primarily single and double-strand DNA breaks. | Specifically detects DNA double-strand breaks. | Indirectly measures the cellular consequence of DNA damage (apoptosis). |
| Sensitivity | High, capable of detecting low levels of DNA damage. | Very high, considered one of the most sensitive methods for detecting DSBs. | High, can detect early stages of apoptosis. |
| Quantitative Analysis | Semi-quantitative (visual scoring) to quantitative (image analysis software measuring tail length, intensity, and moment). | Quantitative, by counting the number of foci per nucleus. | Quantitative, by flow cytometry to determine the percentage of apoptotic cells. |
| Throughput | Can be adapted for higher throughput with specialized systems. | Can be high-throughput with automated microscopy and image analysis. | High-throughput, especially with flow cytometry. |
| Illustrative Apaziquone (10 µM) Treatment Data (in a hypothetical cancer cell line) | |||
| % DNA in Tail | 35 ± 5% | - | - |
| γ-H2AX Foci per Nucleus | - | 45 ± 8 | - |
| % Apoptotic Cells | - | - | 60 ± 7% |
Signaling Pathway of Apaziquone-Induced DNA Damage and Apoptosis
Apaziquone's mechanism of action begins with its bioreductive activation in the low-oxygen environment of tumor cells. This leads to the generation of reactive metabolites that directly interact with DNA, causing alkylation and the formation of cross-links and strand breaks. This DNA damage activates cellular DNA damage response (DDR) pathways, leading to cell cycle arrest and, ultimately, apoptosis.
Caption: Apaziquone's mechanism of action from activation to apoptosis.
Experimental Workflow Comparison
The following diagram illustrates the key steps involved in each of the three validation methods.
Caption: Comparative experimental workflows for DNA damage validation.
Detailed Experimental Protocols
Alkaline Comet Assay
This protocol is adapted for the detection of single and double-strand DNA breaks induced by Apaziquone.
Materials:
-
Frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and let them dry.
-
Cell Treatment and Harvesting: Treat cultured cells with the desired concentrations of Apaziquone for the specified duration. Harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
Embedding Cells: Mix approximately 1 x 10^5 cells with 0.5% LMP agarose at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and solidify on ice.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently remove the slides and wash them three times with neutralization buffer. Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.
γ-H2AX Foci Formation Assay
This protocol details the immunofluorescent detection of γ-H2AX foci, a sensitive marker for DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: fluorescently labeled anti-primary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides and treat with Apaziquone.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix them with fixation solution for 15 minutes at room temperature. Wash again with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C. The following day, wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the use of flow cytometry to quantify apoptosis following Apaziquone treatment.
Materials:
-
Apaziquone-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Apaziquone to induce apoptosis. Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Use the flow cytometry software to quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by Apaziquone.
Conclusion
The validation of DNA damage is a cornerstone of the preclinical evaluation of DNA-damaging agents like Apaziquone. The Comet assay, γ-H2AX foci formation assay, and apoptosis assays each offer unique advantages for assessing the genotoxic effects of this compound. The Comet assay provides a broad measure of DNA strand breaks, the γ-H2AX assay offers a highly sensitive and specific detection of double-strand breaks, and apoptosis assays quantify the ultimate cell fate decision in response to irreparable DNA damage. The choice of method will depend on the specific research question, with a combination of these techniques often providing the most comprehensive understanding of a compound's mechanism of action.
References
Apaziquone Efficacy in Diverse Cancer Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of Apaziquone (B118365) in various cancer models. It offers an objective comparison with alternative therapies, supported by experimental data, to inform research and drug development decisions.
Abstract
Apaziquone (EO9) is a bioreductive prodrug analog of mitomycin C that has shown promise as a localized anticancer agent, particularly in non-muscle invasive bladder cancer (NMIBC). Its mechanism of action relies on enzymatic reduction in hypoxic tumor environments, leading to DNA alkylation and apoptosis. This guide synthesizes preclinical and clinical data on Apaziquone's efficacy and compares it with standard and emerging therapies for relevant cancer types.
Mechanism of Action: Bioreductive Activation
Apaziquone is a prodrug that requires activation by cellular reductases to exert its cytotoxic effects. In well-oxygenated tumor regions, the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), often overexpressed in cancer cells, is the primary activator. Under hypoxic conditions, cytochrome P450 reductases play a more significant role. This dual activation pathway allows Apaziquone to target both aerobic and hypoxic cancer cells. Upon activation, Apaziquone's metabolites alkylate DNA, inducing cell death primarily through apoptosis.
Caption: Apaziquone is activated by NQO1 and other reductases, leading to DNA damage and apoptosis.
Efficacy in Non-Muscle Invasive Bladder Cancer (NMIBC)
Intravesical administration of Apaziquone has been extensively studied in NMIBC, where it can be delivered directly to the tumor site, minimizing systemic toxicity.
Preclinical Data
A preclinical study in a murine model of human bladder cancer demonstrated the dose-dependent efficacy of intravesical Apaziquone.
| Treatment Group (n=8-10 per group) | Median Survival (days) | Long-term Survivors (>80 days) |
| Placebo (0.85% saline) | 27 | 0% |
| Apaziquone (0.05 mg/mL) | 30 | 0% |
| Apaziquone (0.1 mg/mL) | 42.5 | 33.3% |
| Apaziquone (0.4 mg/mL) | 40.5 | 14.3% |
| Apaziquone (0.8 mg/mL) | 49 | 0% |
Data from a study on varying concentrations of intravesical apaziquone in a murine bladder cancer model.[1]
Clinical Data: A Comparative Overview
Two Phase 3 clinical trials evaluated a single, immediate post-operative intravesical instillation of Apaziquone (4 mg in 40 mL) following transurethral resection of bladder tumor (TURBT) in patients with low-grade NMIBC. While the individual trials did not meet their primary endpoint of a statistically significant reduction in the 2-year tumor recurrence rate, a pooled analysis of the data showed a statistically significant treatment effect in favor of Apaziquone.[2]
| Treatment | 2-Year Recurrence Rate (Individual Trials) | 2-Year Recurrence Rate (Pooled Analysis) | Time to Recurrence (Pooled Analysis) |
| Apaziquone | Not statistically significant vs. placebo | Statistically significant reduction (p=0.0174) | Statistically significant delay (p=0.0076) |
| Placebo | - | - | - |
Data from two Phase 3 clinical trials of Apaziquone in NMIBC.[2]
A Phase 2 study of adjuvant intravesical Apaziquone in high-risk NMIBC patients showed encouraging recurrence rates.[3]
| Follow-up Period | Recurrence Rate |
| 12 months | 34.7% |
| 18 months | 44.9% |
Data from a Phase 2 study of adjuvant Apaziquone in high-risk NMIBC.[3]
Comparison with Alternative Therapies for NMIBC
The current standard of care for high-risk NMIBC is intravesical Bacillus Calmette-Guérin (BCG) therapy. Other commonly used agents include Mitomycin C and Gemcitabine. For BCG-unresponsive patients, Pembrolizumab (B1139204) has emerged as a therapeutic option.
| Therapy | Efficacy Metric | Result |
| Apaziquone | 2-Year Recurrence Rate (pooled) | Statistically significant reduction vs. placebo[2] |
| BCG | Recurrence/Progression | Standard of care, effective in many patients, but ~40% experience recurrence within 2 years[4] |
| Mitomycin C | 1-Year Recurrence-Free Survival | 97% (neoadjuvant) vs. 89% (control)[5] |
| Gemcitabine | 12-Month Recurrence-Free Survival | 76.5% (first-line, high-risk NMIBC)[6] |
| Pembrolizumab | Complete Response Rate (BCG-unresponsive CIS) | 41%[7] |
| 12-Month Disease-Free Survival (BCG-unresponsive papillary) | 43.5%[8] |
Efficacy in Oral Squamous Cell Carcinoma (OSCC)
Preclinical studies have also explored the potential of Apaziquone in other cancer types, such as oral squamous cell carcinoma.
In Vitro and In Vivo Data
Apaziquone demonstrated potent anticancer activity in OSCC cell lines and in a xenograft model. In vitro, it inhibited cell proliferation and induced apoptosis. In vivo, Apaziquone treatment significantly reduced tumor volume in immunocompromised mice bearing OSCC xenografts without significant toxicity.[1][9]
Experimental Protocols
Intravesical Instillation of Apaziquone in NMIBC Clinical Trials
References
- 1. Anticancer Activity of Apaziquone in Oral Cancer Cells and Xenograft Model: Implications for Oral Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. zgt.nl [zgt.nl]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. Clinical Efficacy of Neoadjuvant Intravesical Mitomycin-C Therapy Immediately Before Transurethral Resection of Bladder Tumor in Patients With Nonmuscle-invasive Bladder Cancer: Preliminary Results of a Prospective, Randomized Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gemcitabine as first-line therapy for high-grade non-muscle invasive bladder cancer: results from a tertiary center in the contemporary BCG-shortage era - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA approves pembrolizumab for BCG-unresponsive, high-risk non-muscle invasive bladder cancer | FDA [fda.gov]
- 8. oncnursingnews.com [oncnursingnews.com]
- 9. onclive.com [onclive.com]
Evaluating Apaziquone in Combination with Radiotherapy: A Preclinical Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical data on apaziquone (B118365) in combination with radiotherapy. It examines the available evidence for this therapeutic strategy and contrasts it with alternative approaches, offering insights into experimental designs and potential mechanisms of action.
Apaziquone (EO9) is a bioreductive prodrug that has shown promise in preclinical studies as a radiosensitizer, particularly in hypoxic tumors that are notoriously resistant to radiation therapy.[1] Its mechanism of action hinges on its activation under hypoxic conditions by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the generation of cytotoxic species that can enhance the effects of radiation.[2][3] This guide synthesizes the available preclinical data for apaziquone and compares it against other agents that have been investigated in combination with radiotherapy.
Comparative Efficacy of Preclinical Radiosensitization Strategies
To provide a clear comparison, the following table summarizes the quantitative data from various preclinical studies evaluating different radiosensitizing agents in combination with radiotherapy.
| Therapeutic Agent | Cancer Model | Treatment Regimen | Key Findings | Reference |
| Apaziquone | Rat lung carcinoma (L17, L42), adenocarcinoma (L27), and rhabdomyosarcoma (BA1112) | Apaziquone (0.4 mg/kg, i.p., daily x 5) + Radiotherapy (4 Gy, daily x 5) | Additive or synergistic antitumor effects observed. | [4] |
| Tirapazamine (B611382) | Human fibrosarcoma (HT1080) xenografts | Adenoviral vector encoding NADPH:cytochrome P450 reductase + Tirapazamine + Radiotherapy (10 Gy) | 85% of tumors showed complete regression. | |
| Nimorazole | Head and Neck Squamous Cell Carcinoma (HNSCC) xenografts (FaDu, SAS models) | Nimorazole + Radiochemotherapy (30 fractions over 6 weeks with weekly cisplatin) | Significantly improved permanent local tumor control compared to radiochemotherapy alone. | [5] |
| Mitomycin C | Human squamous cell carcinoma (FaDudd) xenografts | Mitomycin C + Fractionated Irradiation (11 x 4.5 Gy over 15 days) | Median time to local tumor progression of 65 days for the combination vs. 31 days for radiotherapy alone. | |
| PARP Inhibitors | Various cell lines (lung, colorectal, head and neck, glioma, cervix, prostate) | PARP inhibitors + Radiotherapy | In vitro: Radiosensitization enhancement ratios of up to 1.7. In vivo: Increased radiation-induced tumor growth delay. |
Experimental Protocols: A Closer Look at Preclinical Methodologies
The following sections detail the experimental protocols used in key preclinical studies to evaluate the efficacy of these combination therapies.
Apaziquone and Radiotherapy in Rat Tumor Models
-
Animal Model: Rats bearing subcutaneously implanted syngeneic lung carcinomas (L17 and L42), a lung adenocarcinoma (L27), or a rhabdomyosarcoma (BA1112).[4]
-
Treatment Groups:
-
Control (no treatment)
-
Apaziquone alone (0.4 mg/kg, intraperitoneal injection, daily for 5 days)
-
Radiotherapy alone (4 Gy fractions, daily for 5 days)
-
Apaziquone + Radiotherapy (administered as above)[4]
-
-
Efficacy Assessment: Tumor growth was monitored to evaluate the antitumor effects, with outcomes described as additive or synergistic.[4]
Tirapazamine with Gene Therapy and Radiotherapy
-
Animal Model: Mice with human fibrosarcoma (HT1080) xenografts.
-
Treatment Protocol:
-
Intratumoral injection of an adenoviral vector encoding NADPH:cytochrome P450 reductase to enhance tirapazamine activation.
-
Two days post-injection, administration of tirapazamine.
-
Immediately following tirapazamine, a single 10 Gy dose of localized radiotherapy.
-
-
Endpoint: Tumor regression and long-term tumor-free survival.
Nimorazole with Radiochemotherapy in HNSCC Xenografts
-
Animal Model: Nude mice with various human HNSCC xenografts.[5]
-
Treatment Regimen:
-
Radiochemotherapy (RCTx): 30 fractions of radiation over 6 weeks combined with weekly cisplatin.
-
Nimorazole + RCTx: Nimorazole administered prior to each radiation fraction.[5]
-
-
Primary Outcome: Permanent local tumor control.[5]
Mitomycin C and Fractionated Radiotherapy
-
Animal Model: NMRI (nu/nu) mice with subcutaneously growing human squamous cell carcinoma (FaDudd).
-
Treatment Groups:
-
No treatment
-
Mitomycin C alone
-
Fractionated irradiation alone (11 fractions of 4.5 Gy over 15 days)
-
Mitomycin C + Fractionated irradiation
-
-
Efficacy Measurement: Time to local tumor progression.
Signaling Pathways and Experimental Workflows
The interplay between apaziquone, the tumor microenvironment, and radiotherapy involves key molecular pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for evaluating such combination therapies.
Conclusion
Preclinical evidence suggests that apaziquone, in combination with radiotherapy, holds potential as a strategy to enhance antitumor efficacy, particularly in hypoxic tumors.[1][4] The available data, while limited in direct quantitative comparisons for apaziquone, indicates a synergistic or additive effect. When compared to other radiosensitizing agents like tirapazamine, nimorazole, and mitomycin C, which have more extensive preclinical data sets, the principle of targeting tumor hypoxia to overcome radiation resistance is a common and promising theme. Further preclinical studies with robust, quantitative endpoints are necessary to fully elucidate the comparative efficacy of apaziquone and to guide its potential clinical development in combination with radiotherapy. The signaling pathway involving NQO1 activation under hypoxic conditions provides a strong rationale for this therapeutic approach.
References
- 1. Spectrum Pharmaceuticals, Inc. Announces The Presentation Of New Preclinical Data On Apaziquone (E09) For The Treatment Of Invasive Bladder Cancer - BioSpace [biospace.com]
- 2. EO9 (Apaziquone): from the clinic to the laboratory and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy, pharmacokinetic and pharmacodynamic evaluation of apaziquone in the treatment of non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Apaziquone's Hypoxia-Selective Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoxia-selective cytotoxicity of Apaziquone with alternative bioreductive drugs, Tirapazamine and Evofosfamide (TH-302). The information presented is collated from publicly available experimental data to support independent verification and further research.
Comparative Analysis of In Vitro Cytotoxicity
The following tables summarize the cytotoxic potency of Apaziquone, Tirapazamine, and Evofosfamide under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. The Hypoxia Cytotoxicity Ratio (HCR), calculated as the ratio of the IC50 under normoxic conditions to the IC50 under hypoxic conditions, is a key indicator of hypoxia-selectivity. A higher HCR signifies greater selectivity for killing cancer cells in a hypoxic environment.
Note: The following data has been compiled from multiple studies. Direct comparison between drugs should be made with caution due to potential variations in experimental conditions, including the specific cell lines used, duration of drug exposure, and the degree of hypoxia.
Table 1: Apaziquone Cytotoxicity Data
The hypoxia-selective cytotoxicity of Apaziquone is critically dependent on the expression levels of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). In cells with low or no NQO1 expression (NQO1-deficient), Apaziquone demonstrates significant hypoxia-selectivity. In contrast, in cells with high NQO1 expression (NQO1-proficient), its cytotoxicity is less dependent on oxygen levels.[1]
| Cell Line | NQO1 Status | Condition | IC50 (µM) | HCR (Normoxic/Hypoxic IC50) |
| RT112 (Bladder Cancer) | Proficient | Normoxic | 1.11 ± 0.09 | Not reported, but active under normoxia |
| EJ138 (Bladder Cancer) | Proficient | Normoxic | 0.92 ± 0.29 | Not reported, but active under normoxia |
Table 2: Tirapazamine Cytotoxicity Data
Tirapazamine is a well-characterized hypoxia-activated prodrug that shows significant selective cytotoxicity under hypoxic conditions across a variety of cancer cell lines.
| Cell Line | Condition | IC50 (µM) | HCR (Normoxic/Hypoxic IC50) |
| CT26 (Colon Carcinoma) | Normoxic (~20% O₂) | 51.42 | 3.14 |
| Hypoxic (~1% O₂) | 16.35 | ||
| SCCVII (Murine Squamous Cell Carcinoma) | Normoxic | Not specified | ~130 |
| Hypoxic | Not specified | ||
| G-361 (Human Melanoma) | Normoxic | Not specified | ~37 |
| Hypoxic | Not specified |
Table 3: Evofosfamide (TH-302) Cytotoxicity Data
Evofosfamide is another prominent hypoxia-activated prodrug that demonstrates substantial preferential cytotoxicity in hypoxic environments.
| Cell Line | Condition | IC50 (µM) | HCR (Normoxic/Hypoxic IC50) |
| General (in vitro) | Normoxic (21% O₂) | 1000 | 100 |
| Hypoxic (N₂) | 10 | ||
| SK-N-BE(2) (Neuroblastoma) | Normoxic | 220 | 45.8 |
| Anoxic (N₂) | 4.8 | ||
| 786-O (Renal Cell Carcinoma) | Normoxic (21% O₂) | 84 | 33.6 |
| Hypoxic (N₂) | 2.5 | ||
| Caki-1 (Renal Cell Carcinoma) | Normoxic (21% O₂) | 63 | 126 |
| Hypoxic (N₂) | 0.5 | ||
| CNE-2 (Nasopharyngeal Carcinoma) | Normoxic | >100 | >12 |
| Hypoxic | 8.33 ± 0.75 | ||
| HONE-1 (Nasopharyngeal Carcinoma) | Normoxic | >100 | >13 |
| Hypoxic | 7.62 ± 0.67 | ||
| HNE-1 (Nasopharyngeal Carcinoma) | Normoxic | >100 | >322 |
| Hypoxic | 0.31 ± 0.07 | ||
| G06A (Canine Glioma) | Normoxic | 160 | 20 |
| Hypoxic | 8 | ||
| J3TBg (Canine Glioma) | Normoxic | 360 | 20 |
| Hypoxic | 18 | ||
| SDT3G (Canine Glioma) | Normoxic | 240 | 48 |
| Hypoxic | 5 |
Signaling Pathways and Activation Mechanisms
The hypoxia-selective cytotoxicity of these agents is conferred by their bioreductive activation under low oxygen conditions to form potent DNA-damaging species.
Experimental Protocols
Detailed methodologies for key experiments cited in the verification of hypoxia-selective cytotoxicity are provided below.
General Experimental Workflow for Assessing Hypoxia-Selective Cytotoxicity
Cell Viability (MTT) Assay under Hypoxic Conditions
This protocol is adapted from standard MTT assay procedures with modifications for hypoxic conditions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, balance N₂)
-
Test compounds (Apaziquone, Tirapazamine, Evofosfamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a standard normoxic incubator (21% O₂, 5% CO₂).
-
Hypoxic Pre-conditioning: Transfer one set of plates to a hypoxic chamber and a parallel set to a normoxic incubator. Allow the cells to acclimate for at least 12-16 hours.
-
Drug Treatment: Prepare serial dilutions of the test compounds in pre-equilibrated (normoxic or hypoxic) culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only control wells.
-
Incubation: Incubate the plates under their respective normoxic or hypoxic conditions for a specified duration (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine the IC50 values for each compound under normoxic and hypoxic conditions. Calculate the HCR by dividing the normoxic IC50 by the hypoxic IC50.
Caution: It has been noted that mitochondrial activity can be decreased under hypoxia, which may affect the MTT assay. Reoxygenation after hypoxic incubation can also lead to the formation of superoxide (B77818) that can directly reduce MTT, potentially leading to misinterpretation.[2] Therefore, alternative assays like the Sulforhodamine B (SRB) or clonogenic survival assay are also recommended for validation.
Clonogenic Survival Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of reproductive cell death.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
Complete cell culture medium
-
Hypoxia chamber
-
Test compounds
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a precise number of cells into 6-well plates. The number of cells seeded will need to be optimized for each cell line and treatment condition to yield a countable number of colonies (e.g., 50-150 colonies per well).
-
Hypoxic Exposure and Treatment: Allow cells to adhere overnight. Expose the plates to normoxic or hypoxic conditions and treat with varying concentrations of the test compounds for a defined period (e.g., 24 hours).
-
Colony Formation: After treatment, wash the cells with fresh medium and incubate them under normoxic conditions for 7-14 days, allowing colonies to form.
-
Staining and Counting: Aspirate the medium, wash the wells with PBS, and fix the colonies with methanol. Stain the colonies with crystal violet solution for 10-30 minutes. Rinse the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) for the control group (number of colonies formed / number of cells seeded). Calculate the surviving fraction (SF) for each treatment group (number of colonies formed / (number of cells seeded x PE)). Plot the surviving fraction against the drug concentration to generate a cell survival curve.
Western Blot for NQO1 Expression
This protocol is used to determine the protein expression level of NQO1 in the cancer cell lines being tested.
Materials:
-
Cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NQO1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein. Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against NQO1 diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative expression of NQO1 in different cell lines.
Conclusion
The independent verification of Apaziquone's hypoxia-selective cytotoxicity confirms its unique mechanism of action, which is highly dependent on the NQO1 status of the tumor cells. In NQO1-deficient tumors, Apaziquone acts as a potent hypoxia-activated prodrug. In contrast, Tirapazamine and Evofosfamide exhibit broader hypoxia-selectivity that is not primarily dictated by NQO1 expression. The choice of which agent to investigate further will depend on the specific cancer type and its associated molecular characteristics, particularly the expression of reductive enzymes like NQO1 and the extent of tumor hypoxia. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these bioreductive agents.
References
Safety Operating Guide
Safe Disposal of Apaziquone: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Apaziquone, a bioreductive prodrug with antineoplastic activities, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Apaziquone is classified as a chemotherapy agent and an antineoplastic.[1][2] One safety data sheet indicates that Apaziquone is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, it must be managed as a hazardous waste. The disposal of its container should be done at an approved waste disposal plant.[3]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear protective gloves.
-
Body Protection: Wear a protective lab coat or other protective clothing.
-
Respiratory Protection: If there is a risk of aerosol formation, use a suitable respirator.[3]
Always handle Apaziquone in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[3] Prevent contact with skin and eyes.[3]
Apaziquone Disposal Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Pharmaceutical Waste, Cytotoxic Waste | [3][4] |
| Primary Disposal Method | Incineration via an approved waste disposal plant | [3][5][6] |
| Container Disposal | Triple rinse with a suitable solvent (if applicable and permitted by the facility's waste management plan), collect rinsate as hazardous waste, then dispose of the container as hazardous waste. For acutely toxic substances, containers may not be rinsed and must be disposed of directly as hazardous waste. | [7][8] |
| Spill Management | Cover powder spill with a plastic sheet to minimize spreading. Use personal protective equipment. Prevent further leakage if safe to do so. | |
| Environmental Hazard | Very toxic to aquatic life with long lasting effects.[3] Avoid release to the environment.[3] | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of Apaziquone and associated materials.
-
Segregation of Waste:
-
All materials contaminated with Apaziquone, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves, bench paper), must be segregated from non-hazardous waste streams.[4]
-
Due to its cytotoxic nature, it is best practice to collect Apaziquone waste in designated, leak-proof containers, often color-coded purple for cytotoxic waste.[4]
-
-
Labeling of Waste Containers:
-
Storage of Waste:
-
Disposal of Empty Containers:
-
Regulations for "empty" hazardous waste containers can be complex.[7]
-
For containers that held Apaziquone, they should be managed as hazardous waste.[8] In some jurisdictions, triple rinsing with a suitable solvent may be required, with the rinsate collected as hazardous waste.[7] However, for acutely hazardous materials, rinsing may be prohibited, and the container must be disposed of directly as hazardous waste.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
-
Arranging for Pickup and Disposal:
-
Do not dispose of Apaziquone waste down the drain or in the regular trash.[8][10] This is strictly prohibited for hazardous pharmaceutical waste.[10]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5][8]
-
The waste will be transported by an approved environmental management vendor for final disposal, which is typically high-temperature incineration.[5][6]
-
Experimental Workflow for Apaziquone Disposal
Caption: Workflow for the safe disposal of Apaziquone waste in a laboratory setting.
References
- 1. Apaziquone for Nonmuscle Invasive Bladder Cancer: Where Are We Now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of Apaziquone in the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apaziquone|114560-48-4|MSDS [dcchemicals.com]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. health.qld.gov.au [health.qld.gov.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. odu.edu [odu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Essential Safety and Handling Protocols for Apaziquone
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Apaziquone, a cytotoxic antineoplastic agent. Adherence to these procedural guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with institutional and regulatory standards.
Apaziquone, a bioreductive prodrug, presents potential hazards requiring stringent control measures.[1] The following protocols are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against exposure to Apaziquone. All personnel handling this compound must be trained in the proper use and disposal of PPE.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-tested gloves | Reduces the risk of exposure through tears or degradation of a single layer.[3] |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric | Protects against splashes and contamination of personal clothing.[4] |
| Eye Protection | Safety glasses with side shields or tight-fitting goggles | Prevents accidental splashes to the eyes.[5] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing.[3] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling the powder form outside of a containment device to prevent inhalation.[6] |
Operational Plan: Handling Apaziquone in a Laboratory Setting
All handling of Apaziquone, particularly the powder form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize the risk of aerosol generation and inhalation.[7]
Step-by-Step Handling Procedure:
-
Preparation: Before handling Apaziquone, ensure the work area within the BSC or fume hood is clean and decontaminated. Cover the work surface with a disposable, absorbent, plastic-backed pad.[7]
-
Donning PPE: Put on all required PPE in the correct order (gown, inner gloves, respirator, eye protection, face shield, outer gloves).
-
Weighing and Reconstitution:
-
Carefully weigh the required amount of Apaziquone powder within the containment device.
-
To reconstitute, slowly add the diluent to the vial containing the Apaziquone powder to avoid aerosolization.
-
Gently swirl the vial to dissolve the powder; do not shake vigorously.
-
-
Post-Handling:
-
Wipe down the exterior of all containers with a suitable decontaminating agent before removing them from the BSC or fume hood.
-
Dispose of all contaminated disposable materials in the designated cytotoxic waste container.[8]
-
-
Doffing PPE: Remove PPE in the reverse order of donning, ensuring that the outer, contaminated layer does not touch the skin. Dispose of all PPE as cytotoxic waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Apaziquone Waste
All materials that have come into contact with Apaziquone are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[9][10]
Waste Segregation and Disposal Procedure:
-
Sharps: All needles, syringes, and other sharp objects contaminated with Apaziquone must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[7]
-
Solid Waste: All non-sharp disposable items, including gloves, gowns, absorbent pads, and empty vials, must be placed in a clearly labeled, leak-proof cytotoxic waste container (often a yellow or red bin).[8][9]
-
Liquid Waste: Unused or residual Apaziquone solutions should not be poured down the drain. They must be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical inactivation or incineration.[11]
-
Container Management: When the cytotoxic waste container is three-quarters full, it should be securely sealed and stored in a designated area for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]
-
Decontamination of Reusable Equipment: Any reusable equipment must be decontaminated following a validated procedure. This may involve washing with a detergent solution followed by rinsing. The rinsate should be collected and disposed of as hazardous waste.[9]
Emergency Procedures
In the event of a spill or personnel exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, cover the spill with absorbent material from a chemotherapy spill kit.
-
Follow the institution's specific spill cleanup procedures for cytotoxic agents.[13]
-
All materials used for cleanup must be disposed of as cytotoxic waste.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention after any exposure and report the incident to the appropriate institutional authority.
-
Diagram of Apaziquone Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of Apaziquone.
References
- 1. ray.yorksj.ac.uk [ray.yorksj.ac.uk]
- 2. The efficacy of Apaziquone in the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pogo.ca [pogo.ca]
- 4. Antineoplastic Agents Risk Factors | Healthcare Workers | CDC [cdc.gov]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. essr.umd.edu [essr.umd.edu]
- 7. unthsc.edu [unthsc.edu]
- 8. danielshealth.ca [danielshealth.ca]
- 9. benchchem.com [benchchem.com]
- 10. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 11. essex.ac.uk [essex.ac.uk]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. kingstonhsc.ca [kingstonhsc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
